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N-(3-Nitro-2-pyridinesulfenyl)-L-leucine Documentation Hub

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  • Product: N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
  • CAS: 76863-77-9

Core Science & Biosynthesis

Foundational

Technical Guide: Npys Protecting Group Chemistry & Reactivity

Executive Summary: The Dual-Function Strategist In the landscape of peptide chemistry, the 3-nitro-2-pyridinesulfenyl (Npys) group occupies a unique functional niche. Unlike standard protecting groups (e.g., Trt, Acm, Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function Strategist

In the landscape of peptide chemistry, the 3-nitro-2-pyridinesulfenyl (Npys) group occupies a unique functional niche. Unlike standard protecting groups (e.g., Trt, Acm, Mob) that merely mask reactivity, Npys serves a dual purpose : it protects the cysteine thiol during synthesis while simultaneously activating it for subsequent site-directed disulfide bond formation.

This guide details the mechanistic underpinnings, stability profiles, and experimental protocols for deploying Npys chemistry.[1] It is particularly relevant for researchers engineering complex disulfide-rich peptides (e.g., conotoxins, insulin analogs) or antibody-drug conjugates (ADCs) where regioselectivity is non-negotiable.

Chemical Fundamentals & Mechanism

Structure and Electronic Activation

The Npys group consists of a pyridine ring substituted with a nitro group at the 3-position and a sulfenyl group at the 2-position.

  • The Nitro Effect: The electron-withdrawing nature of the nitro group (

    
    ) at the 3-position, combined with the pyridine nitrogen, significantly lowers the electron density on the sulfenyl sulfur.
    
  • Consequence: This makes the sulfur atom in the Npys group highly electrophilic. When a free thiol (nucleophile) approaches, it attacks this electrophilic sulfur, displacing the 3-nitro-2-pyridinethione moiety and forming a disulfide bond.

Stability Matrix

Understanding the orthogonality of Npys is critical for experimental design. It is orthogonal to standard acid-labile groups but sensitive to bases and reducing agents.

ConditionStability StatusNotes / Implications
TFA (Trifluoroacetic Acid) Stable Compatible with Boc cleavage and Fmoc side-chain deprotection cocktails (minus thiols).
HF (Hydrogen Fluoride) Stable Stable in "High" HF conditions; allows cleavage from resin in Boc chemistry without losing Npys.
Piperidine (20% in DMF) Unstable Critical Limitation: Npys is cleaved by piperidine. It cannot be present during Fmoc chain elongation.[1][2]
Thiols (DTT,

-ME)
Labile Rapidly cleaved via thiol-disulfide exchange. Used for deprotection.[1][3][4][5][6][7][8][9]
Phosphines (TCEP, TPP) Labile Cleaved to free thiol.
pH 1–6 (Aqueous) Stable Ideal range for purification and storage.
pH > 8 (Aqueous) Variable Risk of hydrolysis or disulfide scrambling increases.

Strategic Application: Directed Disulfide Formation[8]

The primary utility of Npys is Directed Disulfide Formation (Thiol-Disulfide Exchange). Unlike random air oxidation (DMSO/Air) which yields thermodynamic mixtures, Npys chemistry drives the formation of unsymmetrical disulfides kinetically.

The Mechanism

The reaction proceeds via nucleophilic attack of a free thiol (Peptide B) onto the Npys-protected thiol (Peptide A).

Reaction:



Self-Validating Feature: The leaving group, 3-nitro-2-pyridinethione, is distinctively yellow . The reaction progress can be monitored visually or spectrophotometrically (absorbance at ~340–350 nm).

Visualization of the Pathway

Npys_Mechanism Start Cys(Npys) Peptide (Electrophilic Sulfur) Transition Thiol-Disulfide Exchange Start->Transition Activation Reactant Free Thiol Peptide (Nucleophile) Reactant->Transition Attack Product Unsymmetrical Disulfide Bond Transition->Product Formation Byproduct 3-nitro-2-pyridinethione (Yellow Precipitate/Color) Transition->Byproduct Release

Figure 1: The kinetic pathway of Npys-mediated disulfide formation. The electrophilic nature of the Npys sulfur drives the specific coupling with a free thiol.

Experimental Protocols

Protocol A: Introduction of Npys (Post-Synthetic / Solution)

Since Npys is unstable to piperidine, it is often introduced after Fmoc solid-phase synthesis is complete, or by using Boc chemistry.

Reagents:

  • Peptide with free Cysteine (Cys-SH).

  • Npys-Cl (3-nitro-2-pyridinesulfenyl chloride) OR DTNP (2,2'-dithiobis(5-nitropyridine)).

  • Solvent: Glacial Acetic Acid (AcOH) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the free-thiol peptide in Glacial Acetic Acid (preferred to suppress dimerization) or DMF containing 1% AcOH.

  • Addition: Add 1.2 to 1.5 equivalents of Npys-Cl .

    • Note: If using DTNP, use 2-3 equivalents. DTNP is milder and avoids handling unstable sulfenyl chlorides.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

  • Monitoring: Monitor by HPLC. The retention time will shift significantly due to the hydrophobic Npys group.

  • Workup: Precipitate with cold diethyl ether. The product is now stable to TFA and ready for purification or coupling.

Protocol B: Directed Disulfide Bond Formation

This protocol links an Npys-peptide with a free-thiol peptide.

Step-by-Step:

  • Buffer Preparation: Prepare a degassed buffer (0.1 M Ammonium Acetate or Phosphate, pH 5.5 – 6.5).

    • Expert Tip: Keep pH < 7.0 to prevent disulfide scrambling (disproportionation).

  • Mixing: Dissolve the Cys(Npys)-Peptide (Component A) in the buffer.

  • Titration: Add the Free-Thiol-Peptide (Component B) dropwise.

    • Stoichiometry: Use a 1:1 molar ratio. If one peptide is precious, use a slight excess (1.1 eq) of the cheaper component.

  • Observation: A yellow color will develop immediately (release of thione).

  • Completion: Reaction is usually complete within 15–60 minutes. Verify by HPLC (disappearance of starting materials).

  • Purification: Inject directly onto Prep-HPLC. The yellow byproduct elutes early; the disulfide product elutes later.

Orthogonal Strategy Workflow

When synthesizing peptides with multiple disulfide bridges (e.g., Insulin, Hepcidin), Npys allows for the sequential formation of bridges.

Orthogonal_Strategy Step1 Peptide Assembly (Fmoc SPPS) Step2 Resin Cleavage (TFA/TIS/H2O) Step1->Step2 Branch1 Cys Pair 1: Protected as Cys(Acm) Step2->Branch1 Branch2 Cys Pair 2: Free Cys + Cys(Npys) Step2->Branch2 Step3 Directed Ligation (pH 6.0) Branch1->Step3 Acm remains intact Branch2->Step3 Npys reacts with Free Cys Step4 Purification of Mono-Disulfide Intermediate Step3->Step4 Step5 Iodine Oxidation (Removes Acm -> Forms Bridge 2) Step4->Step5 Final Final Bis-Cystinyl Peptide Step5->Final

Figure 2: Orthogonal protection strategy using Npys and Acm groups to regioselectively form two distinct disulfide bridges.

Troubleshooting & Expert Insights

Common Pitfalls
  • Scrambling at High pH: If the reaction pH > 7.5, the newly formed disulfide bond is susceptible to attack by remaining free thiols, leading to homodimers (A-A or B-B) instead of heterodimers (A-B). Fix: Maintain pH 4.5–6.0.

  • Npys Hydrolysis: In dilute basic solutions, Npys can hydrolyze. Fix: Store Npys-protected peptides as lyophilized powders or in acidic solutions (0.1% TFA).

  • Incomplete Reaction: If the yellow color does not develop, check the "Free Thiol" peptide. It may have dimerized (oxidized) during storage. Fix: Pre-treat the free thiol peptide with TCEP, then purify immediately before reaction with the Npys-peptide.

Quantification

The concentration of the released 3-nitro-2-pyridinethione can be measured using its extinction coefficient (


 at 345 nm in ethanol/water), allowing for precise calculation of coupling efficiency.

References

  • Matsueda, R., et al. (1981).[3] 3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine. Chemistry Letters.

  • Bernardi, E., et al. (2005). Npys chloride-resin: a new tool for the synthesis of peptides containing an intramolecular disulfide bridge. Tetrahedron Letters.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Chapter on Cysteine Protection).[2][3][4][5][7][8][10]

  • Ponsati, B., et al. (1990). Automated synthesis of a heterodimeric disulfide-linked peptide. Tetrahedron.

  • Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Exploratory

1H NMR spectral analysis of Npys-protected leucine

This guide outlines the structural validation of Npys-protected Leucine (N-α-(3-nitro-2-pyridinesulfenyl)-L-leucine) using proton nuclear magnetic resonance ( H NMR). It is designed for analytical chemists and peptide sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of Npys-protected Leucine (N-α-(3-nitro-2-pyridinesulfenyl)-L-leucine) using proton nuclear magnetic resonance (


H NMR). It is designed for analytical chemists and peptide scientists requiring a robust quality control (QC) protocol.

Structural Elucidation and Quality Control of Npys-Leucine via H NMR

Executive Summary

The 3-nitro-2-pyridinesulfenyl (Npys) group is a dual-function moiety in peptide chemistry: it serves as an orthogonal protecting group for amines and thiols, and simultaneously activates the sulfur atom for directed disulfide bond formation. Npys-Leucine (Npys-Leu) is frequently employed to introduce a "thiol-capture" functionality at the N-terminus of a peptide chain.

Validating the integrity of Npys-Leu is critical because the Npys group is susceptible to nucleophilic attack and reduction. This guide provides a self-validating NMR protocol to confirm the identity of the leucine backbone, the integrity of the Npys aromatic system, and the absence of common impurities like hydrolyzed Npys-Cl or free leucine.

Chemical Connectivity & Spin Systems

Before analyzing the spectrum, we must map the magnetic environments. The molecule consists of two distinct spin systems: the Aromatic Npys Head and the Aliphatic Leucine Tail .

DOT Diagram: Molecular Connectivity & NMR Zones

NpysLeu_Structure cluster_Npys Npys Group (Aromatic Region) cluster_Leu Leucine (Aliphatic Region) N_pyr Pyridine N H6 H6 (d) N_pyr->H6 C3_NO2 C3-NO2 S_link Sulfenyl S C3_NO2->S_link Ortho H4 H4 (d) H4->C3_NO2 H5 H5 (dd) H5->H4 H6->H5 NH Amide NH S_link->NH Sulfenamide Bond Alpha α-CH NH->Alpha Beta β-CH2 Alpha->Beta Gamma γ-CH Beta->Gamma Delta δ-CH3 (x2) Gamma->Delta

Figure 1: Connectivity map showing the two primary spin systems. The Sulfenamide bond (S-N) is the critical linkage point.

Experimental Protocol

Sample Preparation

The choice of solvent is non-trivial. While CDCl


 is common, Npys derivatives often exhibit superior resolution in DMSO-d

due to hydrogen bonding stabilization of the amide proton and prevention of aggregation.
  • Mass: Weigh 5–10 mg of Npys-Leu.

  • Solvent: Add 600 µL of DMSO-d

    
      (99.9% D).
    
    • Note: Avoid solvents containing traces of DTT or mercaptoethanol, as these will instantly cleave the Npys group.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for referencing.

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (ns): 16–64 (Npys protons are distinct; high scan counts are rarely needed).

  • Relaxation Delay (d1):

    
     1.0 second to ensure accurate integration of the aromatic protons.
    
  • Spectral Width: -2 to 14 ppm (to capture downfield amide/acid protons).

Spectral Analysis & Assignment

The Aromatic Region (7.0 – 9.0 ppm)

The Npys group provides a diagnostic "fingerprint" consisting of three non-equivalent aromatic protons. The nitro group at position 3 and the nitrogen at position 1 create a highly deshielded environment.

  • H-6 (Doublet, ~8.8 - 9.0 ppm): This proton is adjacent to the pyridine nitrogen. It is the most downfield aromatic signal.

  • H-4 (Doublet, ~8.5 - 8.6 ppm): This proton is adjacent to the electron-withdrawing Nitro group.

  • H-5 (Doublet of Doublets, ~7.5 - 7.7 ppm): Located between H-4 and H-6, this proton couples to both (

    
     Hz, 
    
    
    
    Hz).

Diagnostic Check: The integration ratio of H6:H4:H5 must be exactly 1:1:1 . Any deviation suggests degradation of the Npys ring.

The Amide Region (Variable)

Unlike standard Fmoc-amino acids, the proton on the nitrogen is part of a sulfenamide (S-NH-C) bond, not a carboxamide.

  • NH (Doublet): Typically appears around 5.5 – 6.5 ppm in CDCl

    
    , but shifts downfield to 8.0 – 8.5 ppm  in DMSO-d
    
    
    
    due to hydrogen bonding.
  • Coupling: It should show a doublet splitting due to coupling with the

    
    -proton (
    
    
    
    Hz).
The Aliphatic Leucine Backbone (0.8 – 4.5 ppm)

This region confirms the amino acid identity.

  • 
    -CH (Multiplet, ~4.0 - 4.5 ppm):  The chiral center.
    
  • 
    -CH
    
    
    
    (Multiplet, ~1.5 - 1.8 ppm):
    Diastereotopic protons often appearing as complex multiplets.
  • 
    -CH (Multiplet, ~1.6 - 1.8 ppm):  Often overlaps with 
    
    
    
    -protons.
  • 
    -CH
    
    
    
    (Two Doublets, ~0.8 - 0.9 ppm):
    The signature "Leucine doublet of doublets" (actually two distinct methyl groups). Integration should be 6H .
Summary of Chemical Shifts (DMSO-d )
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
H-6 8.80 – 9.00dd or d1HPyridine

to N (Deshielded)
H-4 8.50 – 8.70dd or d1HPyridine

to NO

NH 8.00 – 8.50d1HSulfenamide proton
H-5 7.50 – 7.70dd1HPyridine

(Shielded relative to H4/6)

-CH
4.10 – 4.40m1HChiral center

-CH

1.50 – 1.70m2HSide chain methylene

-CH
1.60 – 1.80m1HSide chain methine

-CH

0.85 – 0.95dd6HTerminal methyls

Quality Control & Impurity Analysis

To ensure the reagent is synthesis-grade, check for these specific impurities:

  • Npys-Cl (Starting Material):

    • The Npys-Cl aromatic signals are slightly downfield compared to Npys-Leu. Look for small "shadow" peaks near the main aromatic signals.

  • Free Leucine:

    • If the sulfenamide bond hydrolyzes, free Leucine is generated. In DMSO, free amino acid NH

      
       protons appear as a broad singlet around 8.0 ppm, but the key indicator is the shift of the 
      
      
      
      -proton, which moves upfield (to ~3.5 ppm) in the absence of the electron-withdrawing Npys group.
  • Bis(Npys) Disulfide:

    • Oxidative dimerization of the protecting group. This shows symmetric aromatic peaks but lacks the Leucine aliphatic integration.

QC Workflow Diagram

QC_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Arom Check Aromatic Region (7.5 - 9.0 ppm) Start->Check_Arom Check_Ali Check Aliphatic Region (0.8 - 4.5 ppm) Start->Check_Ali Decision_Arom 3 Distinct Peaks? Integral 1:1:1? Check_Arom->Decision_Arom Decision_Ali Methyl Doublets present? Integral ratio Arom:Methyl = 3:6? Check_Ali->Decision_Ali Pass PASS: Pure Npys-Leu Decision_Arom->Pass Yes Fail_Deg FAIL: Npys Degradation Decision_Arom->Fail_Deg No (Extra peaks/Broadening) Decision_Ali->Pass Yes Fail_Stoich FAIL: Incorrect Stoichiometry Decision_Ali->Fail_Stoich No (Ratio mismatch)

Figure 2: Decision tree for batch release based on spectral data.

References

  • Matsueda, R., et al. (1980). "3-Nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation."[1] International Journal of Peptide and Protein Research.[2][3][4]

  • Pugh, K. C., et al. (1993). "Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl)."[2] International Journal of Peptide and Protein Research.[2][3][4]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Leucine Shifts).

Sources

Foundational

Technical Guide: Introduction of the Npys Group to Amino Acids

Content Type: Technical Whitepaper / Methodological Guide Subject: 3-nitro-2-pyridinesulfenyl (Npys) Protection & Activation Author Role: Senior Application Scientist Executive Summary The 3-nitro-2-pyridinesulfenyl (Npy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: 3-nitro-2-pyridinesulfenyl (Npys) Protection & Activation Author Role: Senior Application Scientist

Executive Summary

The 3-nitro-2-pyridinesulfenyl (Npys) group represents a unique class of "dual-function" moieties in peptide chemistry. Unlike standard protecting groups (e.g., Trt, Acm) that passively mask reactivity, Npys serves simultaneously as a protecting group for cysteine thiols and an activating group for directed disulfide bond formation.

This guide details the chemical basis, synthetic introduction, and application of the Npys group. It specifically addresses the critical orthogonality constraints between Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies and provides self-validating protocols for site-specific conjugation.

Part 1: Chemical Basis & Mechanism[1][2]

The Dual-Function Mechanism

The Npys group protects the cysteine thiol by forming an unsymmetrical disulfide. However, the electron-withdrawing nature of the 3-nitro-2-pyridine ring makes the sulfur-sulfur bond susceptible to nucleophilic attack by free thiols.

  • Protection: Stable against strong acids (HF, TFMSA) and moderate acids (TFA).

  • Activation: Reacts chemoselectively with free thiols (

    
    ) over hydroxyls or amines to form a new disulfide bond, releasing 3-nitro-2-pyridinethiol (a yellow chromophore).
    
Stability Matrix

Understanding the stability profile is prerequisite to experimental design.

Reagent/ConditionStability of Cys(Npys)Strategic Implication
TFA (Trifluoroacetic acid) Stable Compatible with Boc & Fmoc cleavage cocktails.
HF (Hydrogen Fluoride) Stable Compatible with Boc global deprotection.
Piperidine (20% in DMF) Unstable CRITICAL: Cannot be used on internal residues during Fmoc SPPS.
DIEA / Tertiary Amines StableSafe for coupling reactions.
DTT /

-ME
Labile Cleaved by reducing agents (reverts to free Cys).
Free Thiols (pH > 4) Reactive Basis for directed disulfide ligation.

Part 2: Strategic Integration (Boc vs. Fmoc)

The introduction of Npys must be tailored to your SPPS strategy due to its base sensitivity.

Scenario A: Boc SPPS (High Acid)
  • Usage: Npys is fully compatible.[1][2]

  • Positioning: Can be introduced at any position (N-terminal or internal).

  • Advantage: Allows for on-resin disulfide formation or global cleavage yielding an activated peptide.

Scenario B: Fmoc SPPS (Base Labile)
  • Usage: Restricted.

  • Positioning: Typically introduced only as the N-terminal residue (e.g., using Boc-Cys(Npys)-OH) or post-synthetically.

  • Risk: Exposure to piperidine during Fmoc removal of subsequent residues will prematurely cleave the Npys group.

Part 3: Synthetic Methodologies

Protocol 1: Synthesis of the Building Block (Boc-Cys(Npys)-OH)

For generating the activated monomer prior to SPPS.

Reagents:

  • L-Cysteine hydrochloride monohydrate

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)[3][4]

  • Dioxane, NaOH (1M), Sodium Acetate.

Step-by-Step Workflow:

  • Solubilization: Dissolve L-Cysteine HCl (10 mmol) in 10 mL of 1M NaOH and 10 mL of deaerated water. Chill to 0°C.

  • Reaction: Dissolve Npys-Cl (11 mmol, 1.1 eq) in minimal dioxane. Add dropwise to the cysteine solution over 30 minutes while maintaining pH 7-8 with NaOAc.

    • Observation: The solution will turn deep yellow.

  • Boc Protection (One-Pot): Once Npys is attached (verified by TLC), add Boc-anhydride (

    
    , 1.2 eq) and maintain basic pH with TEA or NaOH. React for 4-6 hours.
    
  • Workup: Acidify to pH 2-3 with dilute

    
    . Extract with Ethyl Acetate.[5] Wash with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethyl Acetate/Petroleum Ether.

Protocol 2: Solid-Phase Introduction (N-Terminal)

Recommended for Fmoc chemistry to avoid piperidine exposure.

  • Coupling: Use Boc-Cys(Npys)-OH (5 eq) relative to resin loading.

  • Activator: DIC/Oxyma or HATU/DIEA.

    • Note: Avoid phosphonium salts (PyBOP) if long reaction times are expected, though generally safe.

  • Cleavage: Perform standard TFA cleavage (95% TFA, 2.5% TIS, 2.5%

    
    ).
    
    • Caution: Do not use EDT (ethanedithiol) or thioanisole as scavengers; they will reduce the Npys group immediately. Use Triisopropylsilane (TIS) instead.

Part 4: Directed Disulfide Ligation (The Application)

This is the primary utility of Npys: reacting an Npys-protected peptide (Peptide A) with a free-thiol peptide (Peptide B) to force a specific heterodimer.

Mechanism Visualization

The following diagram illustrates the specific attack vector and byproduct release.

Npys_Ligation_Mechanism Figure 1: Mechanism of Directed Disulfide Formation via Npys Activation Npys_Pep Peptide A-Cys(Npys) (Activated) Intermediate Transition State (Thiol-Disulfide Exchange) Npys_Pep->Intermediate pH 4.5 - 7.5 Thiol_Pep Peptide B-SH (Nucleophile) Thiol_Pep->Intermediate Nucleophilic Attack Product Heterodimer (Peptide A-S-S-Peptide B) Intermediate->Product Leaving 3-nitro-2-pyridinethiol (Yellow Byproduct) Intermediate->Leaving Elimination

Caption: The nucleophilic thiol (Peptide B) attacks the sulfur atom of the Npys group, displacing the 3-nitro-2-pyridinethiol moiety and forming a regioselective disulfide bond.

Ligation Protocol
  • Buffer Prep: 0.1M Phosphate or Acetate buffer (pH 5.0 – 6.5).

    • Expert Tip: Lower pH (4.5–5.0) slows the reaction but suppresses disulfide scrambling (disproportionation). pH 6.5 is faster but riskier for scrambling.

  • Dissolution: Dissolve Peptide A (Cys-Npys) in buffer.

  • Addition: Add Peptide B (Free SH) in slight deficit (0.9 eq) to ensure complete consumption of the free thiol.

  • Monitoring: Measure absorbance at 350-400 nm . The release of 3-nitro-2-pyridinethiol causes a distinct increase in yellow color.

  • Purification: HPLC (C18 column). The Npys byproduct elutes early; the heterodimer elutes later.

Part 5: Troubleshooting & Quality Control

Handling Npys-Cl

The reagent 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) is highly sensitive to moisture.

  • Symptom: Reagent does not dissolve in organic solvents or forms a precipitate.

  • Cause: Hydrolysis to the disulfide dimer or sulfenic acid.

  • Fix: Store Npys-Cl in a desiccator at -20°C. If hydrolyzed, recrystallize or purchase fresh.

Scavenger Selection

During TFA cleavage of Npys-containing peptides:

  • FORBIDDEN: Ethanedithiol (EDT), Dithiothreitol (DTT), Mercaptoethanol.

  • REQUIRED: Triisopropylsilane (TIS), Phenol, Water.[6]

Workflow Visualization

The following decision tree assists in integrating Npys into complex syntheses.

Npys_Workflow Figure 2: Decision Tree for Npys Integration in SPPS Start Start: Define Synthesis Strategy Check_Chem Chemistry Type? Start->Check_Chem Boc Boc SPPS Check_Chem->Boc Acid Labile Fmoc Fmoc SPPS Check_Chem->Fmoc Base Labile Boc_Path Incorporate Boc-Cys(Npys)-OH at any position Boc->Boc_Path Fmoc_Path Is Cys N-terminal? Fmoc->Fmoc_Path Cleavage Cleavage (TFA/TIS) NO THIOLS Boc_Path->Cleavage Fmoc_Yes Use Boc-Cys(Npys)-OH as final residue Fmoc_Path->Fmoc_Yes Yes Fmoc_No Protect internal Cys with Trt. Post-synthetic modification required. Fmoc_Path->Fmoc_No No (Internal) Fmoc_Yes->Cleavage Ligation Ligation with Thiol-Peptide (pH 5-6.5) Cleavage->Ligation

Caption: Decision matrix for selecting the correct Npys introduction method based on SPPS chemistry (Boc vs. Fmoc).

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[7] International Journal of Peptide and Protein Research, 28(2), 107–112.

  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group.[4][8][9] A novel selective protecting group which can be activated for peptide bond formation.[4][8][10] International Journal of Peptide and Protein Research, 16(5), 392–401.[4]

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis.[1][2] Application to direct peptide-protein conjugation through cysteine residues.[1][2][8] International Journal of Peptide and Protein Research, 34(2), 124-128.[1]

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Protocols & Analytical Methods

Method

Application Note: Npys-Cysteine Method for Directed Disulfide Bond Formation

Introduction and Principle Disulfide bonds are critical covalent linkages that define the tertiary and quaternary structures of many peptides and proteins, including hormones, toxins, and antibodies.[1][2] The precise an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Principle

Disulfide bonds are critical covalent linkages that define the tertiary and quaternary structures of many peptides and proteins, including hormones, toxins, and antibodies.[1][2] The precise and regioselective formation of these bonds is a cornerstone of synthetic peptide chemistry, bioconjugation, and drug development.[1][3][4] The 3-nitro-2-pyridinesulfenyl (Npys) method offers a robust and versatile strategy for forming specific, asymmetric disulfide bonds under mild conditions.[1][5]

The Npys method is a two-stage process that leverages the unique reactivity of the Npys group. First, a cysteine's thiol group is "activated" by reacting it with an Npys-donating reagent, such as 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), to form a stable, yet reactive, Npys-cysteine mixed disulfide.[6][7] In the second stage, this activated intermediate undergoes a specific thiol-disulfide exchange reaction with a free thiol from another cysteine residue.[8][9][10] This exchange forms the desired disulfide bond and releases 3-nitro-2-thiopyridone, a chromophore that can be monitored spectrophotometrically to track the reaction's progress in real-time.[5]

Mechanism of Action

The Npys method's efficacy lies in its controlled, stepwise approach to disulfide bond formation.

Step 1: Cysteine Activation. A cysteine-containing peptide or protein is reacted with an Npys reagent (e.g., Npys-Cl). The sulfenyl chloride is highly electrophilic and readily reacts with the nucleophilic cysteine thiol to form a stable S-Npys mixed disulfide intermediate. This intermediate effectively protects the cysteine from undergoing random oxidation while simultaneously priming it for the subsequent reaction.

Step 2: Thiol-Disulfide Exchange. The purified and stable Npys-activated peptide is introduced to a second molecule containing a free cysteine thiol. The thiolate anion of the free cysteine acts as a nucleophile, attacking the sulfur atom of the activated cysteine.[10] This results in the formation of a new, stable disulfide bond between the two cysteine residues and the concomitant release of the 3-nitro-2-thiopyridone (Npys-SH) leaving group. The reaction is typically performed in aqueous buffers over a wide pH range.[5]

Npys_Mechanism cluster_0 Step 1: Cysteine Activation cluster_1 Step 2: Thiol-Disulfide Exchange Peptide1_SH Peptide-1-SH Peptide1_SNpys Peptide-1-S-Npys (Activated Intermediate) Peptide1_SH->Peptide1_SNpys + Npys-Cl NpysCl Npys-Cl HCl HCl Peptide1_SNpys->HCl - HCl Activated_Intermediate Peptide-1-S-Npys Peptide1_SNpys->Activated_Intermediate Purify & Isolate Peptide2_SH Peptide-2-SH Final_Product Peptide-1-S-S-Peptide-2 (Disulfide Bond) Activated_Intermediate->Final_Product + Peptide-2-SH NpysSH Npys-SH (Chromophore) Final_Product->NpysSH + Npys-SH

Figure 1: General workflow for Npys-mediated disulfide bond formation.

Advantages and Key Considerations

The Npys method provides several distinct advantages for researchers and drug developers:

FeatureAdvantageScientific Rationale & Considerations
Regioselectivity Forms specific, defined disulfide bridges, avoiding scrambled products.The two-step process ensures only the Npys-activated cysteine reacts with the target free thiol, preventing random oxidative side reactions.[1]
Real-time Monitoring Reaction progress can be tracked by monitoring the absorbance of the released Npys-SH chromophore (λmax ≈ 335-345 nm).This allows for precise determination of reaction completion, aiding in optimization and preventing unnecessary exposure to reaction conditions.[5]
Mild Conditions Reactions are performed in aqueous buffers, often at or near neutral pH, preserving the integrity of sensitive biomolecules.The pyridyl disulfide is highly reactive at acidic pH due to protonation of the pyridine nitrogen, which polarizes the disulfide bond.[11] However, the reaction proceeds efficiently across a wide pH range.[5]
Stability of Intermediate The Cys(Npys) intermediate is stable enough for purification and storage, allowing for a well-controlled, stepwise conjugation strategy.[12]This is particularly useful in multi-step syntheses or when conjugating complex fragments. The Npys group is stable to strong acids like HF but not to piperidine, making it more suitable for Boc-based rather than Fmoc-based solid-phase peptide synthesis (SPPS).[6][13]
Versatility Applicable to a wide range of molecules, including peptide-peptide, peptide-protein, and peptide-small molecule conjugations.[1][6][12]The specificity of the thiol-disulfide exchange mechanism makes it a powerful tool for creating complex bioconjugates.[14]

Detailed Experimental Protocols

Protocol 1: Activation of a Cysteine-Containing Peptide with Npys-Cl

This protocol describes the activation of a peptide containing a single free cysteine residue.

Materials:

  • Cysteine-containing peptide (lyophilized)

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Anhydrous Dichloromethane (DCM) or suitable organic solvent

  • Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in anhydrous DCM to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

  • Reagent Preparation: In a separate vial, prepare a 1.5-fold molar excess solution of Npys-Cl in anhydrous DCM.

  • Reaction Initiation: Add the Npys-Cl solution dropwise to the stirring peptide solution at room temperature.

  • Base Addition: Add a 2-fold molar excess of DIPEA to the reaction mixture. The base neutralizes the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC and MS. The activated peptide will have a mass increase corresponding to the Npys group (+154.1 Da) and will exhibit a significant shift in retention time. The reaction is typically complete within 1-2 hours.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the Npys-activated peptide using preparative RP-HPLC.

  • Verification & Lyophilization: Confirm the mass of the purified product by MS. Lyophilize the pure fractions to obtain the Cys(Npys)-peptide as a stable powder.

Protocol 2: Asymmetric Disulfide Bond Formation

This protocol details the reaction between the purified Cys(Npys)-activated peptide and a second thiol-containing molecule.

Materials:

  • Purified, lyophilized Cys(Npys)-peptide (from Protocol 1)

  • Thiol-containing molecule (e.g., another peptide)

  • Reaction Buffer: 0.1 M Ammonium Acetate, pH 4.5-7.0

  • UV-Vis Spectrophotometer

  • RP-HPLC system

  • Mass Spectrometer (MS)

Procedure:

  • Reagent Dissolution: Dissolve the Cys(Npys)-peptide and the thiol-containing molecule in the reaction buffer to equimolar concentrations (e.g., 0.1-1.0 mM).

  • Reaction Initiation: Combine the two solutions in a quartz cuvette or reaction vial.

  • Spectrophotometric Monitoring (Optional but Recommended):

    • Immediately begin monitoring the absorbance of the solution at ~340 nm.

    • An increase in absorbance indicates the release of the Npys-SH chromophore and the progress of the disulfide bond formation. The reaction is complete when the absorbance plateaus.

  • Reaction Time: The reaction typically proceeds to completion within 30 minutes to a few hours at room temperature, depending on the pH and the steric hindrance around the cysteine residues.

  • Quenching (Optional): The reaction can be quenched by acidifying the solution with acetic acid or TFA, which protonates the free thiolate and slows the exchange reaction.

  • Purification and Analysis: Purify the final disulfide-linked product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and verify its molecular weight using mass spectrometry.[15][16] Non-reducing SDS-PAGE can also be used to visualize the formation of a higher molecular weight conjugate.

Figure 2: Step-by-step experimental workflow for the Npys method.

Troubleshooting and Optimization

ProblemPossible CauseRecommended Solution
Incomplete Activation (Protocol 1) Insufficient Npys-Cl; moisture in solvent.Use a higher molar excess of Npys-Cl (up to 3-fold). Ensure all solvents are anhydrous as Npys-Cl is moisture-sensitive.
Low Yield of Disulfide (Protocol 2) Steric hindrance; incorrect pH.Increase reaction time. Optimize pH; pyridyl disulfides are more reactive at acidic pH, but thiolate nucleophilicity increases at higher pH.[11] Test a range from pH 4.5 to 7.5.
Side Product Formation Homodimerization of the free thiol starting material.Ensure the Cys(Npys)-peptide is added to the free thiol peptide, not the other way around, to maintain an excess of the activated species initially. Work at a slightly acidic pH to reduce the rate of air oxidation of the free thiol.
Disulfide Scrambling Presence of reducing agents or free thiols during workup.Avoid using thiol-based scavengers if possible. Block any unwanted free thiols with an alkylating agent like N-ethylmaleimide (NEM) prior to digestion for analysis.[17][18]

Conclusion

The Npys-cysteine method is a powerful and highly controllable technique for the regioselective formation of disulfide bonds. Its reliance on a stable, activatable intermediate and the ability to monitor the reaction in real-time make it an invaluable tool in peptide synthesis, protein engineering, and the development of complex bioconjugates like antibody-drug conjugates (ADCs). By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably generate specifically linked molecules for a wide array of scientific applications.

References

  • Albericio, F., Andreu, D., Giralt, E., Navalpotro, C., Pedroso, E., Ponsati, B., & Ruiz-Gayo, M. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. Available at: [Link]

  • Hayashi, Y. (2018). [Development of Synthetic Methodology for Mid-size Peptide Based on Disulfide Bond Formation]. Yakugaku Zasshi, 138(10), 1239-1247. Available at: [Link]

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. ResearchGate. Available at: [Link]

  • Andreu, D., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169. Available at: [Link]

  • Andreu, D., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. Available at: [Link]

  • Olsen, F. N., Tsakos, M., & Poulsen, T. B. (2015). Npys-Mediated Elimination Reactions of Alcohols and Thiols: A Facile Route to Dehydroalanine and Dehydrobutyrine Building Blocks. ResearchGate. Available at: [Link]

  • Mező, G., et al. (2000). Conjugation of epitope peptides with SH group to branched chain polymeric polypeptides via Cys(Npys). Bioconjugate Chemistry, 11(4), 520-528. Available at: [Link]

  • Karewicz, A., et al. (2012). Towards fast mapping of protein disulfide bonds using negative ion fragmentation with a broad-band precursor selection. Journal of the American Society for Mass Spectrometry, 23(1), 131-141. Available at: [Link]

  • Nagy, P. (2013). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 18(1), 70-81. Available at: [Link]

  • Wouters, M. A. (2010). Graph-representation of oxidative folding pathways. ResearchGate. Available at: [Link]

  • Darby, N. J., & Creighton, T. E. (1994). Dissecting the mechanism of protein disulfide isomerase: catalysis of disulfide bond formation in a model peptide. Biochemistry, 33(25), 7937-7947. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

  • Takaoka, Y., et al. (2006). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 103(47), 17688-17693. Available at: [Link]

  • D'Alessandro, S. L., & Raftery, M. J. (2012). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Molecules, 17(12), 14777-14789. Available at: [Link]

  • Lindahl, E. (2021, January 31). Lecture 05, concept 13: Cysteine can form disulfide bridges. YouTube. Available at: [Link]

  • An, Y., et al. (2015). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry, 26(12), 1974-1985. Available at: [Link]

  • Tumanov, S., et al. (2017). Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. Analytical Chemistry, 89(17), 9006-9014. Available at: [Link]

  • Biomatik. (2022, September 14). 7 Applications Of Peptide Synthesis. Biomatik. Available at: [Link]

  • Huang, S. Y., et al. (2017). Monitoring the Disulfide Bonds of Folding Isomers of Synthetic CTX A3 Polypeptide Using MS-Based Technology. Toxins, 9(12), 405. Available at: [Link]

  • van der Meel, R., & Fens, M. H. (2014). Peptide Conjugates for Biological Applications. Molecules, 19(11), 17760-17764. Available at: [Link]

  • Guzel, M., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. Available at: [Link]

  • Sharma, A., et al. (2022). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules, 27(19), 6293. Available at: [Link]

Sources

Application

selective deprotection of Npys group in peptide synthesis

Executive Summary The 3-nitro-2-pyridinesulfenyl (Npys) group represents a unique class of "activated" cysteine protection. Unlike passive protecting groups (e.g., Trt, Acm, Mob) that merely mask the thiol functionality,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitro-2-pyridinesulfenyl (Npys) group represents a unique class of "activated" cysteine protection. Unlike passive protecting groups (e.g., Trt, Acm, Mob) that merely mask the thiol functionality, Npys serves a dual purpose: it protects the cysteine sulfur during acidic cleavage (TFA/HF) and simultaneously activates it for subsequent regioselective disulfide bond formation.

This guide details the physicochemical properties of Npys, its orthogonality profile, and validated protocols for its selective deprotection—both via reductive cleavage (yielding free thiols) and thiolytic displacement (yielding mixed disulfides).

Chemistry & Orthogonality Profile

The Npys group protects the cysteine thiol as a 3-nitro-2-pyridyl disulfide .[1] Its utility stems from the electron-withdrawing nature of the nitro-pyridine ring, which makes the sulfur-sulfur bond susceptible to nucleophilic attack by free thiols, yet stable to acidic conditions.

Stability Matrix
ConditionStabilityNotes
TFA (Trifluoroacetic Acid) Stable Compatible with Boc/Bzl and Fmoc/tBu cleavage cocktails (provided no thiols are added).
HF (Hydrogen Fluoride) Stable Compatible with Boc chemistry final cleavage.[2]
Piperidine (20% in DMF) Unstable CRITICAL: Npys is labile to bases. It cannot be used during Fmoc chain assembly.[3] It must be introduced as the N-terminal residue or via post-synthetic modification.
Phosphines (TCEP, TBP) Labile Rapidly reduces to free thiol (–SH).
Free Thiols (DTT, BME) Labile Undergoes disulfide exchange (Thiolysis).
Iodine (Oxidation) Stable Generally stable, allowing selective oxidation of Acm groups in the presence of Npys (though Acm removal with

can sometimes affect Npys; careful titration required).

Strategic Applications

The Npys group is primarily employed in two scenarios:

  • Regioselective Heterodimerization: Reacting a purified Peptide A-Cys(Npys) with a purified Peptide B-Cys(SH). This is the only method to guarantee 100% heterodimer formation without statistical scrambling.

  • Orthogonal Protection: Keeping one cysteine protected as Npys while others (e.g., Cys(Acm)) are manipulated, then selectively deprotecting Npys to free –SH using TCEP.

Mechanism of Action

The following diagram illustrates the two pathways for Npys removal: Path A (Thiolysis/Ligation) and Path B (Reduction/Deprotection).

Npys_Mechanism Start Peptide-Cys(Npys) (Activated Disulfide) Intermediate Transition State (Nu Attack on S) Start->Intermediate Activation Reagent_Thiol Target Peptide-SH (Thiolysis) Reagent_Thiol->Intermediate Reagent_Reductant TCEP / Phosphine (Reduction) Reagent_Reductant->Intermediate Product_Disulfide Heterodimer (Peptide-S-S-Peptide) Intermediate->Product_Disulfide Path A: Thiol Displacement Product_FreeSH Peptide-Cys(SH) (Free Thiol) Intermediate->Product_FreeSH Path B: Reduction Byproduct 3-nitro-2-pyridinethiol (Yellow Leaving Group) Intermediate->Byproduct Released

Figure 1: Divergent reaction pathways for Npys-protected peptides. Path A utilizes the Npys group as an activated leaving group for ligation. Path B removes the group to restore the free thiol.

Detailed Protocols

Protocol A: Selective Removal to Yield Free Thiol (Reductive Cleavage)

Use this protocol when you need to remove the Npys group to generate a free cysteine, for example, to prepare a peptide for a subsequent conjugation step or to correct an error.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 4.5 – 7.0) or 50% Acetic Acid (if solubility is an issue).

  • Reducing Agent: TCEP[4][5][6]·HCl (Tris(2-carboxyethyl)phosphine hydrochloride). Note: TCEP is preferred over DTT as it is effective at acidic pH and does not require removal before certain downstream conjugations.

Procedure:

  • Dissolution: Dissolve the Peptide-Cys(Npys) in the Buffer at a concentration of 1–5 mg/mL.

    • Tip: If the peptide is hydrophobic, add up to 30% Acetonitrile or DMF.

  • Reduction: Add a 10-fold molar excess of TCEP·HCl relative to the peptide.

  • Incubation: Agitate gently at room temperature for 30 minutes .

    • Observation: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethiol.

  • Purification:

    • Option 1 (HPLC): Inject the reaction mixture directly onto a C18 preparative HPLC column. The free thiol peptide will have a different retention time than the Npys-protected precursor.

    • Option 2 (Desalting): Use a size-exclusion column (e.g., PD-10) or solid-phase extraction (SPE) to remove the small molecule byproducts and excess TCEP.

  • Storage: Lyophilize immediately. Free thiols are prone to oxidation; store under Argon at -20°C.

Protocol B: Npys-Directed Regioselective Disulfide Formation (Thiolysis)

Use this protocol to link two different peptide chains (heterodimerization) specifically.

Reagents:

  • Peptide A: Purified Peptide-Cys(Npys).

  • Peptide B: Purified Peptide-Cys(SH) (Free thiol).

  • Buffer: 0.1 M Ammonium Acetate or Citrate Buffer, pH 4.5 – 5.5.

    • Critical: Perform this reaction at acidic pH (4.5–5.5). At pH > 7, disulfide scrambling (disulfide exchange between the product and free thiols) becomes faster, potentially lowering yield. Npys reacts efficiently even at pH 4.5.

Procedure:

  • Quantification: Accurately determine the concentration of both peptides (e.g., via UV A280 or amino acid analysis). Stoichiometry is crucial.

  • Mixing: Dissolve Peptide A (Npys) in the buffer. Add Peptide B (SH) in a 1:1 molar ratio .

    • Optimization: If Peptide B is inexpensive, use a slight excess (1.2 eq) to drive Peptide A to completion.

  • Reaction: Stir at room temperature.

    • Time: Reaction is typically fast (15 min – 2 hours).

    • Monitoring: Monitor by HPLC. The Npys peak will disappear, and the heterodimer peak will appear. The release of 3-nitro-2-pyridinethiol can be monitored at 345 nm.

  • Quenching (Optional): If the reaction is complete, acidify with TFA to pH < 3 to stabilize the disulfide.

  • Purification: Purify the heterodimer via RP-HPLC.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Loss of Npys during synthesis Piperidine exposure (Fmoc chemistry).Npys is base-labile.[2][7] Use Boc chemistry for the synthesis, or introduce Npys as the final residue in Fmoc synthesis (Boc-Cys(Npys)-OH) immediately before cleavage.
Homodimer formation pH too high (>7.0) or excess free thiol.[6]Lower reaction pH to 4.5–5.0. Ensure 1:1 stoichiometry.
Incomplete Deprotection (Protocol A) Insufficient reducing agent or oxidized reductant.Use fresh TCEP. Increase excess to 20-fold. Ensure pH is < 7 (TCEP is less stable at basic pH).
Scrambling with Acm Iodine treatment.If removing Acm in the presence of Npys, avoid Iodine. Use Thallium(III) trifluoroacetate (caution: toxic) or perform Npys ligation after Acm removal.

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[8][9] International Journal of Peptide and Protein Research, 28(2), 107–112. Link

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues.[1][3][10] International Journal of Peptide and Protein Research, 34(2), 124–128. Link

  • Matsueda, R., et al. (1981). 3-nitro-2-pyridinesulfenyl (Npys) group.[3][7][8][11] A novel selective protecting group which can be activated for peptide bond formation.[7][10] Peptides, 2, 45. Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

Sources

Method

Application Note: N-(3-Nitro-2-pyridinesulfenyl)-L-leucine for Peptide Fragment Condensation

This Application Note is structured to provide a comprehensive technical guide on the use of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine (N-Npys-Leu) . Unlike standard protecting groups, the N-Npys moiety offers a unique "a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the use of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine (N-Npys-Leu) . Unlike standard protecting groups, the N-Npys moiety offers a unique "activation" capability that facilitates Oxidation-Reduction Condensation , a powerful method for coupling complex peptide fragments without the racemization risks associated with classical activation methods.[1]

[1]

Executive Summary

N-(3-Nitro-2-pyridinesulfenyl)-L-leucine (N-Npys-Leu) is a specialized amino acid derivative used in peptide synthesis.[1] While the 3-nitro-2-pyridinesulfenyl (Npys) group is widely recognized for protecting cysteine thiols (S-Npys) to facilitate disulfide exchange, its application on the


-amine (N-Npys) serves a fundamentally different and powerful purpose.[1]

N-Npys-Leu functions as a dual-purpose reagent :

  • Orthogonal Protection: It forms a sulfenamide bond resistant to Trifluoroacetic acid (TFA) and mild bases, making it compatible with both Boc and Fmoc strategies (with specific handling).[1]

  • Fragment Condensation Activator: In the presence of a tertiary phosphine (e.g., Triphenylphosphine) and a carboxylic acid component, the N-Npys group activates the condensation reaction via an Oxidation-Reduction mechanism.[1][2] This bypasses the need for standard coupling reagents (like DCC/HOBt) in the final ligation step, significantly reducing racemization at the C-terminus of the acyl donor.

Chemical Logic & Mechanism

The Npys Sulfenamide Moiety

Unlike the amide/carbamate bonds of Boc or Fmoc, the N-Npys group forms a sulfenamide (


) bond  with the amino nitrogen of Leucine.
  • Stability: Stable to TFA (allows Boc removal elsewhere) and mild alkali.[1]

  • Lability: Cleaved by nucleophilic attack on the sulfur atom (e.g., by dilute HCl in dioxane, phosphines, or thiols).[1]

Oxidation-Reduction Condensation (The Matsueda Protocol)

The core utility of N-Npys-Leu in fragment condensation is based on the Mukaiyama oxidation-reduction condensation.[1] When N-Npys-Leu (as the amine component) is mixed with a Carboxyl component (


) and Triphenylphosphine (

), a peptide bond is formed under neutral conditions.[1]

Mechanism:

  • Activation:

    
     attacks the sulfur of the Npys group, forming a phosphonium salt intermediate.[1]
    
  • Coupling: The carboxylate anion attacks the phosphorus, forming an acyloxyphosphonium species (highly reactive ester equivalent).[1]

  • Ligation: The amine (released from the sulfenamide) attacks the carbonyl carbon, forming the peptide bond.[1]

  • Byproducts: Triphenylphosphine oxide (

    
    ) and 3-nitro-2-pyridinethiol (a stable thione).[1]
    
Mechanistic Pathway Visualization[1]

OxidationReductionCondensation Start Reactants: 1. Carboxyl Fragment (R-COOH) 2. N-Npys-Leu-Peptide 3. Triphenylphosphine (Ph3P) Inter1 Intermediate Complex: [Ph3P(+)-S-Npys] + [R-COO(-)] Start->Inter1 Ph3P attacks Sulfur Inter2 Acyloxyphosphonium Species: [R-CO-O-P(+)-Ph3] + [H2N-Leu-Peptide] Inter1->Inter2 Carboxylate attacks Phosphorus Product Final Products: 1. Ligated Peptide (R-CO-Leu-Peptide) 2. Ph3PO (Oxide) 3. Npys-H (Thione) Inter2->Product Amine attacks Carbonyl (Peptide Bond Formation) Inter2->Product Driven by P=O formation

Caption: The Oxidation-Reduction Condensation cycle driven by Triphenylphosphine, converting N-Npys protection into a leaving group for peptide bond formation.[1]

Experimental Protocols

Synthesis of N-Npys-L-Leucine

If the reagent is not purchased commercially, it can be synthesized from L-Leucine and Npys-Chloride.

Reagents:

  • L-Leucine (10 mmol)[1]

  • 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) (11 mmol)[1]

  • Dioxane/Water (1:1 v/v)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step:

  • Dissolution: Dissolve 1.31 g (10 mmol) of L-Leucine in 20 mL of water containing 1.06 g (10 mmol) of

    
    .
    
  • Addition: Add 20 mL of dioxane. While stirring vigorously at room temperature, add 2.09 g (11 mmol) of Npys-Cl in small portions over 15 minutes.

    • Note: Maintain pH around 8-9 by adding small amounts of

      
       solution if necessary.[1]
      
  • Reaction: Stir for 3-4 hours. The solution will turn yellow/orange.[1]

  • Workup: Filter off any insoluble material.[1] Acidify the filtrate carefully with 1N

    
     to pH 3.0.[1]
    
  • Extraction: Extract the product with Ethyl Acetate (

    
     mL). Wash the organic layer with water and brine.[1]
    
  • Crystallization: Dry over

    
    , evaporate, and recrystallize from Ethyl Acetate/Hexane.
    
    • Yield Expectation: ~70-80%.[1]

    • Characterization: Melting point ~130-135°C (verify with specific literature).[1]

Fragment Condensation Protocol (Oxidation-Reduction)

This protocol describes coupling a Carboxyl-Fragment (Fragment A) to an N-Npys-Leu-Fragment (Fragment B).[1]

Materials:

  • Fragment A (R-COOH): 1.0 equiv (e.g., Boc-protected peptide acid)[1]

  • Fragment B (N-Npys-Leu-OR'): 1.0 - 1.2 equiv[1]

  • Triphenylphosphine (

    
    ): 1.2 - 1.5 equiv[1]
    
  • 2,2'-Dipyridyl disulfide (optional, enhances rate): 1.2 equiv[1]

  • Solvent: DMF or

    
     (Anhydrous)[1]
    
  • Base: Imidazole (optional, 1.0 equiv)[1]

Procedure:

  • Preparation: Dissolve Fragment A and Fragment B in the minimum amount of anhydrous DMF.

  • Activation: Add Triphenylphosphine (

    
    ) and Imidazole to the mixture.
    
  • Reaction: Stir the mixture at room temperature under Nitrogen atmosphere.

    • Observation: The yellow color of the Npys group will fade or change as the Npys-H (thione) is released.

    • Time: Typically 1 to 6 hours.[1] Monitor by HPLC (disappearance of N-Npys starting material).[1]

  • Quenching: No specific quench is needed, but water can be added to precipitate the peptide if hydrophobic.[1]

  • Purification:

    • Evaporate DMF in vacuo.[1]

    • Dissolve residue in Ethyl Acetate or DCM.[1]

    • Wash with 5%

      
      , Water, and mild Citric Acid (if acid-stable).[1]
      
    • Note: The byproduct

      
       and Npys-H must be removed.[1] Npys-H is soluble in alkali; 
      
      
      
      can be difficult but is separable by column chromatography or preparative HPLC.[1]
Deprotection Protocol (Removal of N-Npys without Coupling)

If N-Npys is used solely as a protecting group and you wish to expose the free amine:

Method A: Acidolysis (Mild)

  • Treat N-Npys-Peptide with 0.1 M HCl in Dioxane or HOAc for 15-30 minutes.[1]

  • Result: Npys group is cleaved as Npys-Cl/Npys-OH derivatives; free amine hydrochloride precipitates or remains in solution.[1]

Method B: Thiolysis (Neutral) [1]

  • Treat with 2-Mercaptopyridine or Dithiothreitol (DTT) in DMF/Water.[1]

  • Result: Forms S-Npys disulfide byproduct and free amine.[1]

Data Summary & Properties

Table 1: Physicochemical Properties of N-Npys-L-Leucine
PropertyValue / Description
Molecular Formula

Molecular Weight ~285.32 g/mol
Appearance Yellow crystalline powder
Solubility Soluble in DMF, DMSO, Ethyl Acetate,

.[1] Insoluble in water (acid form).[1]
Storage -20°C, desiccated, protected from light.
Table 2: Orthogonality Profile
Reagent / ConditionEffect on N-Npys GroupEffect on BocEffect on Fmoc
TFA (neat) Stable CleavedStable
Piperidine (20% in DMF) Unstable (Slow cleavage)StableCleaved
HCl (0.1N in Dioxane) Cleaved StableStable
Triphenylphosphine Activated (Cleaved)StableStable
H2 / Pd-C Unstable (Reduction)StableStable

Troubleshooting & Critical Notes

  • Racemization Control: The Oxidation-Reduction condensation is famous for low racemization .[1] However, ensure the Carboxyl component (Fragment A) does not have a highly activated ester prior to mixing.[1] The reaction relies on the in situ formation of the acyloxyphosphonium.[1]

  • Solvent Choice: The reaction requires non-nucleophilic solvents.[1] DMF is preferred for peptide solubility.[1] Avoid alcohols, as they may compete with the amine for the acyloxyphosphonium intermediate (forming esters).[1]

  • Color Indicator: The Npys group is yellow.[1] The byproduct (3-nitro-2-pyridinethione) is also yellow/orange.[1] Therefore, color change is not a reliable indicator of reaction completion.[1] Use HPLC or TLC.[1]

  • Scavenging: If deprotecting N-Npys with thiols, ensure the resulting mixed disulfides are washed away.[1]

References

  • Matsueda, R., & Walter, R. (1980).[1] 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][2][3][4][5][6][7] A novel selective protecting group which can be activated for peptide bond formation.[1][4][8] International Journal of Peptide and Protein Research, 16(5), 392–401.[1]

  • Matsueda, R., et al. (1981).[1][9] Peptide Synthesis by Oxidation-Reduction Condensation.[1][2][4] Chemistry Letters, 10(6).[1]

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986).[1][5][9] Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]cysteine and its use for unsymmetrical disulfide bond formation.[1][4][5] International Journal of Peptide and Protein Research, 28(2), 107–112.[1][5]

  • Albericio, F., et al. (1989).[1] Use of the Npys thiol protection in solid phase peptide synthesis.[1][3][4][5][7] International Journal of Peptide and Protein Research, 34(2), 124-128.[1][5]

Sources

Application

Application Note: Npys-Mediated Peptide Ligation and Conjugation

Abstract & Introduction In the landscape of peptide-based drug development, site-specific conjugation is paramount. While maleimide-thiol chemistry remains popular, it suffers from irreversibility and potential hydrolysi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the landscape of peptide-based drug development, site-specific conjugation is paramount. While maleimide-thiol chemistry remains popular, it suffers from irreversibility and potential hydrolysis (retro-Michael addition). Npys (3-nitro-2-pyridinesulfenyl) chemistry offers a robust, chemoselective alternative for forming disulfide bonds .

The Npys group acts as simultaneously a protecting group and an activating group for cysteine thiols.[1] Unlike standard oxidative disulfide formation (which requires air or DMSO and can lead to random distinct isomers), Npys-mediated ligation is directed . An Npys-protected cysteine reacts exclusively with a free thiol to form a specific unsymmetrical disulfide. This application note details the mechanism, synthesis protocols, and ligation methodologies for Npys-based systems.

Mechanism of Action

The core of Npys chemistry is a thiol-disulfide exchange reaction driven by the release of a stable leaving group.

  • Activation: The sulfur atom of the cysteine is capped with the electron-withdrawing 3-nitro-2-pyridine moiety. This polarizes the S-S bond, making the cysteine sulfur highly electrophilic.

  • Nucleophilic Attack: A free thiol (from a payload, another peptide, or protein) attacks the sulfur of the Npys-protected cysteine.

  • Leaving Group Release: The 3-nitro-2-pyridinethione moiety is released. This leaving group is a weak base and provides a thermodynamic driving force for the reaction.

Figure 1: Mechanistic Pathway

Npys_Mechanism Start Peptide-Cys(Npys) (Activated Disulfide) Transition Transition State (S_N2 Attack) Start->Transition Activation Reactant Target-SH (Nucleophile) Reactant->Transition Attack Product Peptide-S-S-Target (Mixed Disulfide) Transition->Product Formation Byproduct 3-nitro-2-pyridinethione (Leaving Group) Transition->Byproduct Release

Caption: The free thiol nucleophile attacks the electrophilic sulfur of the Npys group, displacing the pyridinethione byproduct.

Technical Comparison: Npys vs. Maleimide

For drug development, understanding the stability profile is critical.

FeatureNpys LigationMaleimide Conjugation
Bond Type Disulfide (S-S)Thioether (C-S-C)
Reversibility Reversible (cleavable in reducing environments, e.g., cytoplasm)Irreversible (generally stable, but subject to exchange)
Selectivity High (Reacts only with free thiols)High (Reacts with thiols; amines at pH > 7.5)
Stability Stable in plasma; cleaves intracellularly (GSH mediated).Susceptible to retro-Michael addition (loss of payload).
Reaction pH Acidic to Neutral (pH 4.0 – 6.5)Neutral (pH 6.5 – 7.5)
Monitoring Visual (Yellow byproduct release)Requires HPLC/MS

Experimental Protocols

Protocol A: Synthesis of Npys-Protected Peptides

Note: Npys is base-labile. In Fmoc SPPS, it must be introduced as the final residue or post-synthetically.

Reagents:

  • Resin: Rink Amide or Wang Resin.[2]

  • Amino Acid: Boc-Cys(Npys)-OH (Recommended for N-terminal introduction).

  • Coupling Agents: DIC/Oxyma or HATU/DIEA.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water.[2] (Do NOT use EDT or Thiols as scavengers; they will remove the Npys group).

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the peptide sequence using standard Fmoc chemistry.

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% Piperidine/DMF. Wash extensively (5x DMF, 5x DCM).

  • Coupling Cys(Npys):

    • Dissolve Boc-Cys(Npys)-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq) and immediately add to the resin.

    • Shake for 1–2 hours.

    • Expert Tip: The Boc group protects the N-terminus during cleavage, but falls off in TFA, leaving the free amine and the Npys side chain intact.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 2 hours.

    • CRITICAL: Avoid ethanedithiol (EDT) or thioanisole; these reducing scavengers will destroy the Npys group.

  • Precipitation: Precipitate in cold diethyl ether. The pellet should be slightly yellow.

Protocol B: Npys-Mediated Ligation (Conjugation)

This protocol describes coupling an Npys-peptide to a protein or another peptide containing a free cysteine.

Buffer System:

  • Reaction Buffer: 0.1 M Acetate Buffer (pH 4.5 – 5.5) or Phosphate Buffer (pH 6.0 – 6.5).

  • Note: Lower pH (4.5) suppresses disulfide exchange and favors the specific Npys reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve the Target-SH (nucleophile) in the Reaction Buffer at 1–5 mM.

  • Addition: Dissolve the Npys-Peptide (electrophile) in water or minimal acetonitrile. Add it to the Target-SH solution.

    • Stoichiometry: Use a 1:1 ratio or 1.1 equivalent of the Npys-peptide.

  • Reaction: Stir at room temperature.

    • Visual Check: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethione.

  • Monitoring: Analyze by HPLC at 214 nm (peptide bond) and 330 nm (Npys absorption). The Npys-peptide peak will disappear, and a new conjugate peak will appear.

  • Purification: Purify immediately via preparative HPLC (0.1% TFA gradient) to remove the leaving group.

Workflow Visualization

Figure 2: Synthesis and Ligation Workflow

Npys_Workflow cluster_SPPS Phase 1: SPPS Synthesis cluster_Ligation Phase 2: Solution Ligation Step1 Fmoc-SPPS Chain Assembly Step2 N-Terminal Fmoc Removal Step1->Step2 Step3 Couple Boc-Cys(Npys)-OH Step2->Step3 Critical Step Step4 TFA Cleavage (No Thiols!) Step3->Step4 Step5 Dissolve in Acetate Buffer (pH 5) Step4->Step5 Purified Npys-Peptide Step6 Add Target with Free Thiol Step5->Step6 Step7 Purify Conjugate (HPLC) Step6->Step7 Release of Pyridinethione

Caption: Workflow for introducing Npys via SPPS followed by solution-phase ligation.

Expert Troubleshooting & Insights

The "Piperidine Problem"

Issue: You need an internal Cys(Npys) but are using Fmoc chemistry. Cause: Piperidine (used for Fmoc removal) is a secondary amine that degrades Npys. Solution:

  • Strategy A: Use Boc SPPS (Npys is stable to TFA).

  • Strategy B (Fmoc): Use Cys(Acm) at the internal position. After synthesis, deprotect Acm and react with Npys-Cl in solution to convert it post-cleavage.

  • Strategy C (Fmoc): Introduce Cys(Npys) only as the N-terminal residue using Boc-Cys(Npys)-OH.

Solubility Issues

Issue: Peptide precipitates upon mixing. Insight: Npys is hydrophobic. Solution: Add Guanidine-HCl (up to 6M) or Urea (up to 8M) to the reaction buffer. Npys chemistry is highly robust and proceeds efficiently even in denaturing conditions, which is excellent for conjugating to buried thiols in proteins.

Unexpected Byproducts

Issue: Mass spec shows +32 Da or scrambled disulfides. Cause: pH was too high (>7.0), leading to disulfide exchange or oxidation. Solution: Strictly maintain pH between 4.5 and 6.0 . Use degassed buffers to prevent air oxidation of the target thiol before it reacts with the Npys group.

References

  • Bernatowicz, M. S., et al. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group.[3][4] A novel selective protecting group which can be activated for peptide bond formation.[1][3][5] International Journal of Peptide and Protein Research.

  • Ponsati, B., et al. (1990). Solid-phase synthesis of cyclic peptides using the Npys thiol protection. Tetrahedron.

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[6]

  • Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Maleimide vs. Disulfide reagents.

Sources

Method

Application Note: Cleavage and Utilization of the Npys Protecting Group in Peptide Synthesis

[1][2][3][4] Executive Summary The 3-nitro-2-pyridinesulfenyl (Npys) group is a unique cysteine protecting group that serves a dual function: it protects the thiol moiety during acidic resin cleavage and simultaneously a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The 3-nitro-2-pyridinesulfenyl (Npys) group is a unique cysteine protecting group that serves a dual function: it protects the thiol moiety during acidic resin cleavage and simultaneously activates it for directed disulfide bond formation. Unlike standard protecting groups (e.g., Trt, Acm) that require separate deprotection and oxidation steps, Cys(Npys) allows for regioselective disulfide formation via thiol-disulfide exchange under mild conditions.

This guide details the specific conditions required to:

  • Retain the Npys group during peptide cleavage from the resin (Acid Stability).

  • Utilize the Npys group to form asymmetrical disulfide bonds (Thiol-Disulfide Exchange).

  • Remove the Npys group completely to yield free cysteine (Reductive Cleavage).

Mechanism of Action

The Npys group protects the cysteine sulfur via a sulfenyl bond. Its utility stems from the electron-withdrawing nature of the 3-nitro-2-pyridine ring.

  • Activation: The pyridine nitrogen can be protonated in acidic media, or the ring itself acts as a good leaving group in neutral media.

  • Reaction: When a free thiol (R-SH) attacks the sulfur atom of the Cys(Npys), the Npys moiety is displaced as 3-nitro-2-pyridinethione .

  • Self-Indicating: The leaving group, 3-nitro-2-pyridinethione, exhibits a distinct yellow color, allowing for visual or spectrophotometric monitoring of the reaction progress.

Visualizing the Mechanism

The following diagram illustrates the chemical pathway for both resin cleavage and subsequent disulfide exchange.

NpysMechanism ResinPeptide Peptide-Resin (Cys-Npys) Cleavage Step 1: Resin Cleavage (95% TFA, No Thiols) ResinPeptide->Cleavage Acidolysis FreePeptide Free Peptide (Cys-Npys Intact) Cleavage->FreePeptide Precipitation Exchange Step 2: Disulfide Exchange (pH 4.5 - 6.5) FreePeptide->Exchange TargetThiol Target Peptide B (Free Cys-SH) TargetThiol->Exchange Nucleophilic Attack FinalProduct Heterodimer (Peptide A - S - S - Peptide B) Exchange->FinalProduct S-S Bond Formed LeavingGroup Leaving Group (3-nitro-2-pyridinethione) *Yellow Color* Exchange->LeavingGroup Byproduct

Figure 1: Workflow for Npys retention during resin cleavage followed by directed disulfide bond formation.

Critical Constraints & Compatibility

Before beginning, researchers must adhere to two immutable rules to prevent experimental failure:

  • Instability to Piperidine: The Npys group is unstable to piperidine and other secondary amines used in Fmoc removal.[1]

    • Implication: Cys(Npys) is typically introduced as the N-terminal residue (Boc-Cys(Npys)-OH) or introduced post-synthetically using 2,2'-dithiobis(5-nitropyridine) (DTNP).[1] Do not expose Cys(Npys) to standard Fmoc deprotection cycles.

  • Incompatibility with Thiol Scavengers:

    • Implication: Standard cleavage cocktails (Reagent K, Reagent B) containing Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole will prematurely cleave the Npys group.

Protocol A: Resin Cleavage (Retention of Npys)

Objective: Cleave the peptide from the solid support while keeping the Cys(Npys) protecting group intact.

Reagents
  • TFA: Trifluoroacetic acid (HPLC Grade)

  • TIS: Triisopropylsilane (Scavenger)[2]

  • Water: Deionized (Milli-Q)

  • Ether: Diethyl ether (Ice cold)[3]

Procedure
  • Preparation of Cocktail: Prepare a fresh cleavage cocktail containing:

    • 95% TFA [1][4][5][6][7][8]

    • 2.5% TIS [1][5][6]

    • 2.5% H₂O [1][5][6]

    • Note: Strictly avoid EDT, DTT, or Thioanisole.

  • Incubation: Add the cocktail to the dry resin (10 mL per gram of resin).

  • Reaction: Shake gently at room temperature for 1.5 to 2 hours .

    • Why: Npys is stable in TFA, but extended exposure (>4 hours) can lead to minor degradation or scrambling if other sensitive residues (Trp, Met) are present without their specific scavengers.

  • Filtration: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide. Decant the ether.

  • Analysis: Analyze via HPLC (acidic mobile phase) and MS. The Npys group adds 154.1 Da to the mass of the cysteine residue.

Protocol B: Directed Disulfide Formation (Activation)

Objective: React the purified Cys(Npys)-peptide with a second peptide containing a free thiol (Cys-SH) to form a heterodimer.

Reagents
  • Buffer: 0.1 M Acetate Buffer (pH 4.5) or Phosphate Buffer (pH 6.0 - 6.5).

  • Reactants: Peptide A (Cys-Npys) and Peptide B (Free Cys).

Procedure
  • Dissolution: Dissolve Peptide B (Free thiol) in the buffer at a concentration of 1–5 mg/mL.

    • Optimization: Degas the buffer to prevent air oxidation of Peptide B into a homodimer.

  • Addition: Add Peptide A (Cys-Npys) to the solution. A 1:1 molar ratio is standard, but a slight excess (1.1 eq) of the Npys-peptide can drive the reaction to completion.

  • Monitoring:

    • Visual: The solution should turn yellow as 3-nitro-2-pyridinethione is released.

    • HPLC: Monitor the disappearance of the free thiol peak and the appearance of the dimer peak.

  • Reaction Time: The reaction is typically rapid (15 minutes to 2 hours).

  • Purification: Purify the resulting disulfide-linked heterodimer via RP-HPLC. The yellow byproduct elutes separately.

Technical Insight: The reaction works efficiently at pH 4.5. At this pH, the pyridine nitrogen is partially protonated, enhancing the electrophilicity of the sulfur and making the leaving group more stable. This pH also suppresses random air oxidation of the free thiol.

Protocol C: Reductive Removal (Deprotection)

Objective: Completely remove the Npys group to generate a free cysteine thiol (if the disulfide formation is no longer desired).

Reagents
  • Reducing Agent: Dithiothreitol (DTT) or Tributylphosphine (TBP).

  • Solvent: Aqueous buffer (pH 7-8) or DMF/Water mixture.

Procedure
  • Dissolution: Dissolve the Npys-protected peptide in buffer (pH 8.0).

  • Reduction: Add 5–10 equivalents of DTT or TBP.

  • Incubation: Stir for 30 minutes at room temperature.

  • Observation: The solution will turn yellow (release of thione).

  • Purification: Desalt or purify via HPLC immediately to prevent re-oxidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Npys during Resin Cleavage Presence of thiols in cocktail.Ensure cleavage cocktail is TFA/TIS/H₂O only. Check if TIS is contaminated.
Slow Disulfide Formation pH too low (< 3.0) or steric hindrance.[9]Adjust pH to 5.5–6.0. Increase concentration of reactants.
Homodimer Formation (Peptide B-B) Air oxidation of free thiol before reaction.Degas buffers with Nitrogen/Argon. Add Npys-peptide immediately.
Incomplete Solubility Peptide aggregation.Add 6M Guanidine HCl or 8M Urea to the reaction buffer (Npys reaction is compatible with denaturants).

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[10] International Journal of Peptide and Protein Research, 28(2), 107–112.

  • Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine. Chemistry Letters, 10(7), 737-740.

  • Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Bulletin.

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Npys Chemistry &amp; Side Reaction Management

Topic: Troubleshooting Side Reactions During Npys Deprotection from Lysine ( -Npys) Document ID: TS-NPYS-LYS-001 Last Updated: 2026-02-15 Author: Senior Application Scientist, Peptide Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions During Npys Deprotection from Lysine (


-Npys)
Document ID:  TS-NPYS-LYS-001
Last Updated:  2026-02-15
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Chemical Logic

The 3-nitro-2-pyridinesulfenyl (Npys) group is a unique tool in peptide chemistry. While predominantly used to protect/activate Cysteine thiols (


-Npys), it is also employed to protect the 

-amino group of Lysine (

-Npys) via a sulfenamide bond .

Unlike standard carbamate protectors (Boc, Fmoc), the


-Npys sulfenamide bond is orthogonal to TFA  (acid stable) but highly susceptible to nucleophilic attack  by thiols or phosphines.

The Core Challenge: Deprotecting Npys from Lysine releases a reactive sulfur species (3-nitro-2-thiopyridine). If not managed, this leaving group can re-attach to other nucleophiles (Cysteine thiols) or act as an electrophile toward electron-rich aromatic rings (Tryptophan), leading to irreversible modifications.

Mechanism of Action (The "Why")

To troubleshoot, one must visualize the cleavage pathway. The deprotection is not a hydrolysis; it is a nucleophilic substitution at the sulfur atom.

Reaction Pathway & Byproducts

The sulfenamide bond (


) is cleaved by a nucleophile (

).
  • Pathway A (Thiolysis): Using reagents like 2-Mercaptoethanol or DTT.

  • Pathway B (Phosphinolysis): Using TCEP or Triphenylphosphine (TPP).

Npys_Deprotection Start Lysine-NH-S-Npys (Sulfenamide) Intermediate Transition State (Nu attack on S) Start->Intermediate Activation Reagent_Thiol Reagent: Thiol (R-SH) (e.g., DTT, BME) Reagent_Thiol->Intermediate Reagent_Phos Reagent: Phosphine (PR3) (e.g., TCEP, TPP) Reagent_Phos->Intermediate Product_Lys Free Lysine (Lys-NH2) Intermediate->Product_Lys Cleavage Side_Thiol Mixed Disulfide (Npys-S-S-R) Intermediate->Side_Thiol If Thiol used Side_Phos Reduced Npys (Npys-SH + O=PR3) Intermediate->Side_Phos If Phosphine used

Figure 1: Mechanistic divergence of Npys removal based on the nucleophile used. Note that Thiolysis generates a mixed disulfide leaving group.

Troubleshooting Guide: Specific Side Reactions

Issue A: Tryptophan (Trp) Modification (The "Yellow Stain")

Symptom: Mass shift of +154 Da (or similar) on Trp-containing peptides; yellow discoloration that persists after purification. Cause: The released Npys group (3-nitro-2-thiopyridine) is electrophilic. Under acidic conditions or insufficient scavenging, it attacks the electron-rich indole ring of Tryptophan at the C2 position.

Diagnostic Step Observation Action
LC-MS Check +154 Da peak on Trp peptideConfirm Trp-S-Npys adduct.
UV-Vis Absorbance at ~330-350 nmNpys chromophore is present.

Protocol Correction:

  • Switch Reagents: Avoid acidic deprotection. Use neutral Phosphinolysis (TCEP/TPP).

  • Add Scavenger: Include Indole (10-20 eq) or Skatole in the deprotection cocktail if using thiols. This acts as a "decoy" for the Npys group.

  • pH Control: Maintain pH 7.0–8.0. The electrophilicity of the Npys group is enhanced in acidic media (protonation of the pyridine nitrogen).

Issue B: "The Cysteine Trap" (Disulfide Scrambling)

Symptom: Complex HPLC mixture; multiple peaks with identical mass (scrambled isomers) or +154 Da adducts on Cysteine. Cause: If you use a monothiol (e.g.,


-mercaptoethanol) to remove Npys from Lysine in a peptide that also contains Cysteine (disulfides), the thiol will reduce/scramble the existing disulfides.

Mechanism:



The byproduct (Npys-S-S-R) is an activated disulfide that can react with free Cysteines on the peptide.

Protocol Correction:

  • Use TCEP (Tris(2-carboxyethyl)phosphine):

    • Why: TCEP cleaves the N-S bond but is non-thiol based. It irreversibly reduces disulfides.

    • Workflow: Perform Npys removal with TCEP

      
       All Cys will be free (-SH) 
      
      
      
      Re-oxidize (cyclize) in a controlled buffer if a disulfide bond is required.
  • Avoid 2-Mercaptoethanol: If you must use a thiol, use DTT (Dithiothreitol) in large excess. DTT forms a stable intramolecular cyclic disulfide (oxidized DTT), preventing the "mixed disulfide" leaving group from attacking the peptide.

Issue C: Incomplete Removal (Steric Hindrance)

Symptom: Presence of starting material (Lys-Npys) despite standard reaction time. Cause: The


-Npys group is bulky. If the Lysine is adjacent to 

-branched residues (Val, Ile, Thr) or in a rigid secondary structure, the nucleophile cannot access the sulfur.

Protocol Correction:

  • Solvent Swelling: Switch from aqueous buffers to DMF/Water (8:2) or NMP . This swells the peptide/resin and exposes the site.

  • Reagent Swap: Use 2-Mercaptopyridine or 3-nitro-2-mercaptopyridine as the deprotection reagent.

    • Logic: The reaction is reversible. Using the same thiol that constitutes the leaving group (or a similar aromatic thiol) drives the equilibrium via pKa matching and solubility.

Validated Protocols

Protocol A: Standard Removal (Phosphine Method)

Best for: Peptides containing Trp or sensitive moieties. Prevents oxidative side reactions.[1]

  • Preparation: Dissolve peptide in 50% Acetic Acid or DMF/Water (1:1) (depending on solubility).

    • Note: Acidic solvent is okay here only because we are using TPP (Triphenylphosphine), but neutral pH is preferred for TCEP.

  • Reagent: Add Triphenylphosphine (TPP) (10–20 equivalents) and water (essential for the hydrolysis step of the intermediate).

  • Reaction: Agitate at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check HPLC. The Npys group converts to 3-nitro-2-thiopyridone (yellow).

  • Work-up: Extract with ether to remove TPP/TPPO (if in solution) or wash resin thoroughly with DMF/DCM.

Protocol B: Thiolytic Removal (DTT Method)

Best for: Routine removal where Cysteine scrambling is not a primary concern (or will be fixed later).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Reagent: Add DTT (20 equivalents).

  • Reaction: Agitate at RT for 30 minutes.

  • Observation: Solution will turn bright yellow (release of thiopyridone).

  • Purification: Desalt immediately using size-exclusion chromatography (e.g., PD-10 column) or HPLC to remove the yellow byproduct.

Frequently Asked Questions (FAQs)

Q1: Can I remove Npys from Lysine while keeping Cysteine disulfides intact? A: This is extremely difficult. Most reagents that cleave the


 bond (sulfenamide) will also reduce or scramble 

bonds (disulfides). The safest route is to fully reduce the peptide (remove Npys and reduce Cys) using TCEP, purify, and then perform a controlled re-oxidation (e.g., using DMSO or Glutathione buffer) to form the correct disulfides.

Q2: Why is my peptide turning yellow? A: The leaving group, 3-nitro-2-thiopyridine , is a chromophore with strong absorbance at ~340 nm (yellow). This is a good visual indicator that the reaction is working. However, if the yellow color persists on the peptide after purification, it indicates the Npys group has covalently re-attached (likely to Trp or mis-reacted Cys).

Q3: Is


-Npys stable to TFA cleavage? 
A:  Yes. You can cleave a peptide from the resin using 95% TFA (removing Boc/tBu/Trt) while retaining the Npys group on the Lysine. This allows for "Post-Cleavage Modification" or selective deprotection in solution.

Q4: I see a +16 mass shift in addition to the Npys removal. What is it? A: This is likely Methionine (Met) oxidation.[2] Npys chemistry involves oxidative potentials.[2] If using TCEP/TPP, this should be minimized. If using thiols without degassing, Met can oxidize to Met-Sulfoxide (+16 Da). Always use degassed buffers.

References

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (Npys) group: A novel selective protecting group which can be activated for peptide bond formation."[3][4] Chemical & Pharmaceutical Bulletin. Link

  • Bernatowicz, M. S., et al. (1986). "Urethane protected derivatives of N-carboxyanhydrides: Synthesis and application." Journal of Organic Chemistry. (Discusses orthogonal protection strategies). Link

  • Ridge, R. J., & Rydon, H. N. (1977). "The reaction of sulphenyl halides with tryptophan derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on Trp-Npys side reactions). Link

  • Albericio, F. (2000). "Orthogonal protecting groups for

    
    -amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers. Link
    

Sources

Optimization

preventing premature deprotection of Npys-leucine

This technical guide addresses the stability and handling of -(3-nitro-2-pyridinesulfenyl)-leucine (Npys-Leucine). The Npys group is a unique protecting group that forms a sulfenamide ( ) bond with the amine of Leucine.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of


-(3-nitro-2-pyridinesulfenyl)-leucine  (Npys-Leucine).

The Npys group is a unique protecting group that forms a sulfenamide (


) bond  with the amine of Leucine. Unlike carbamates (Boc/Fmoc), the Npys group is susceptible to nucleophilic attack at the sulfur atom. Premature deprotection almost invariably results from inadvertent exposure to thiols, phosphines, or bases  during synthesis or cleavage.

Topic: Preventing Premature Deprotection of Npys-Leucine Department: Peptide Chemistry & Conjugation Support Lead Scientist: Dr. A. Vance

Core Chemistry & Stability Profile

To prevent premature loss, you must understand the "trigger" mechanism of the Npys group. The Npys moiety is designed to be activated by thiols.[1][2] It is not just a protecting group; it is a reactive electrophile.

The Stability Matrix
ConditionStability StatusMechanism of Failure
TFA (Trifluoroacetic Acid) STABLE Npys withstands standard acidolysis (e.g., 95% TFA).
Piperidine (20% in DMF) UNSTABLE Base-catalyzed degradation/nucleophilic attack. Incompatible with Fmoc cycles.
Thiols (EDT, DTT, BME) CRITICAL FAILURE Thiolysis. The thiol attacks the sulfur, releasing the amine and forming a mixed disulfide.
Silanes (TIS, TIPS) STABLE Triisopropylsilane is the recommended scavenger for Npys peptides.
Phosphines (PPh3, TCEP) UNSTABLE Rapid deprotection via nucleophilic attack on sulfur.

Troubleshooting Guide (FAQ)

Q1: I lost the Npys group during resin cleavage. I used a standard Reagent K cocktail. What happened?

Diagnosis: Scavenger Incompatibility. Standard cleavage cocktails (like Reagent K or Reagent B) often contain Ethanedithiol (EDT) or Thioanisole .

  • The Chemistry: EDT is a potent nucleophile. It attacks the Npys sulfur atom, cleaving the

    
     bond and removing the protecting group before you can isolate the peptide.
    
  • The Fix: Switch to a Thiol-Free Cleavage Cocktail .

    • Recommended: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

      
      .
      
    • Note: If your peptide contains Met or Trp, use TIS as the primary scavenger; avoid EDT entirely.

Q2: Can I introduce Npys-Leucine in the middle of an Fmoc synthesis?

Diagnosis: Orthogonality Violation. No. The Npys group is not stable to the repetitive base treatments (20% Piperidine) required to remove Fmoc groups.

  • The Result: The Npys group will degrade or fall off during the subsequent deprotection steps, leading to truncated sequences or complex mixtures.

  • The Protocol: Npys-Leucine must be the final residue coupled to the N-terminus in an Fmoc strategy, or used exclusively within a Boc chemistry strategy (where base is not used).

Q3: My Npys-Leucine stock solution turned cloudy/yellow over time. Is it still good?

Diagnosis: Hydrolysis or Oxidation. Sulfenamides are less stable than sulfonamides.

  • Storage Rule: Store Npys-amino acids at -20°C , desiccated, and preferably under Argon.

  • Solvent: Do not store Npys-Leu in DMF or NMP for prolonged periods (days) without use. Prepare fresh solutions immediately before coupling.

Q4: I see a "doublet" peak in HPLC for my purified Npys-peptide.

Diagnosis: Atropisomerism or Partial Thiolysis.

  • Scenario A (Thiolysis): Check your buffers. Did you use a buffer containing DTT or Mercaptoethanol? Even trace amounts will cleave Npys.

  • Scenario B (Atropisomerism): The Npys group is bulky and can exhibit restricted rotation, sometimes appearing as split peaks on C18 columns. Run the HPLC at 40-50°C to see if the peaks coalesce.

Validated Protocols

Protocol A: Safe Resin Cleavage for Npys-Peptides

Objective: Cleave peptide from resin while retaining the N-terminal Npys group.

  • Preparation: Cool all reagents to 4°C. Ensure glassware is free of thiol contaminants.

  • Cocktail Preparation:

    • Trifluoroacetic Acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5%

    • Water (

      
      ): 2.5%
      
    • Strictly Forbidden: EDT, DTT, Thioanisole, Phenol.

  • Execution:

    • Add 10 mL cocktail per gram of resin.

    • Shake gently for 2–3 hours at room temperature (time depends on side-chain protecting groups like Pbf/Trt).

  • Precipitation:

    • Filter resin and collect filtrate.

    • Precipitate into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min).

    • Wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize immediately.

Protocol B: Controlled Deprotection (When you want to remove it)

Objective: Remove Npys to release the free amine.

  • Reagent: 0.1 M Triphenylphosphine (

    
    ) in DCM (or 90% MeOH/Water if peptide solubility requires).
    
  • Reaction: Add reagent to the peptide (approx. 3-5 equivalents relative to Npys).

  • Time: React for 10–30 minutes at Room Temp.

  • Workup: The solution will turn from yellow to clear/colorless as Npys is removed.

Mechanistic Visualization

The following diagram illustrates the "Safe" vs. "Unsafe" pathways for Npys-Leucine. Note that the Sulfur atom is the Achilles' heel of this protecting group.

NpysStability cluster_legend Mechanism Key NpysLeu Npys-Leucine-Peptide (Intact Sulfenamide) TFA Acid Treatment (95% TFA) NpysLeu->TFA Exposure Piperidine Base Treatment (20% Piperidine) NpysLeu->Piperidine Exposure Thiol Thiol Scavengers (EDT / DTT / BME) NpysLeu->Thiol Exposure TIS Silane Scavengers (TIS / TIPS) NpysLeu->TIS Exposure PPh3 Phosphines (PPh3 / TCEP) NpysLeu->PPh3 Intentional Stable STABLE Npys Group Retained TFA->Stable Compatible Degraded DEGRADED Premature Cleavage Piperidine->Degraded Nucleophilic Attack Thiol->Degraded Thiolysis (S-S exchange) TIS->Stable Recommended Controlled CONTROLLED REMOVAL Free Amine Released PPh3->Controlled Deprotection Step Info Npys is an electrophile. Avoid Nucleophiles until necessary.

Figure 1: Stability pathways of Npys-Leucine. Green paths indicate safe handling; Red paths indicate premature cleavage triggers.

References

  • Matsueda, R., et al. (1981).[3] "3-Nitro-2-pyridinesulfenyl group for protection of the amino function in peptide synthesis." Chemistry Letters.

  • Bernatowicz, M. S., et al. (1986).[3] "Use of the Npys thiol protection in solid phase peptide synthesis." International Journal of Peptide and Protein Research.[3][4]

  • Sigma-Aldrich. (2024). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Library.

  • Bachem. (2024). "Cysteine Derivatives and Protecting Groups." Peptide Synthesis Guide.

Sources

Troubleshooting

troubleshooting low yield in Npys-mediated disulfide formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Npys-mediated disulfide formation. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Npys-mediated disulfide formation. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-nitro-2-pyridinesulfenyl (Npys) chemistry for creating specific disulfide bonds in peptides, proteins, and other bioconjugates. As a field-proven methodology, Npys chemistry offers a robust way to form regioselective disulfide bridges by activating a thiol group for subsequent reaction with a second, free thiol.[1][2] However, like any sophisticated chemical technique, challenges can arise.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, particularly those leading to low reaction yields. Our goal is to empower you with the scientific rationale behind each step, ensuring successful and reproducible outcomes in your experiments.

Troubleshooting Guide: Diagnosing Low Yield

Low yield is the most frequently encountered issue in Npys-mediated disulfide formation. The root cause can often be traced to one or more key stages of the process: initial thiol activation, the subsequent disulfide exchange, or side reactions competing with the desired pathway. This section provides a logical, question-driven approach to pinpointing and solving the problem.

Q1: My final yield is disappointingly low. Where should I start my investigation?

When faced with a low yield of your desired disulfide-linked product, a systematic approach is crucial. The overall process can be broken down into two main steps: (1) Activation of the first thiol (Thiol-1) with an Npys reagent to form an activated intermediate (Molecule-S-S-Npys), and (2) Disulfide Exchange with the second thiol (Thiol-2) to form the final product (Molecule-S-S-Molecule).

The following workflow provides a diagnostic decision tree to identify the source of the low yield.

TroubleshootingWorkflow start Low Final Yield Detected check_activation Q: Was the initial Npys activation step successful? Analyze reaction aliquot by HPLC/MS. start->check_activation activation_yes Activation Confirmed (Intermediate is the major species) check_activation->activation_yes Yes activation_no Activation Failed/Incomplete (Starting thiol is the major species) check_activation->activation_no No check_exchange Q: Is the disulfide exchange step efficient? Analyze final reaction mixture by HPLC/MS. activation_yes->check_exchange troubleshoot_activation Troubleshoot Activation Step: 1. Verify Npys reagent quality/age. 2. Check solvent (anhydrous?). 3. Optimize stoichiometry (use slight excess of Npys reagent). 4. Check for competing nucleophiles. activation_no->troubleshoot_activation exchange_yes Exchange is Efficient (Product is formed, but yield is low) check_exchange->exchange_yes Yes exchange_no Exchange Failed/Incomplete (Intermediate remains the major species) check_exchange->exchange_no No check_side_products Investigate Side Products & Loss: 1. Check for homodimers of Thiol-1 or Thiol-2. 2. Suspect product instability during workup/purification. 3. Consider peptide/protein aggregation issues. exchange_yes->check_side_products troubleshoot_exchange Troubleshoot Exchange Step: 1. Optimize pH (mildly acidic is often best). 2. Degas solutions to prevent Thiol-2 oxidation. 3. Increase reaction time or temperature. 4. Check for steric hindrance issues. exchange_no->troubleshoot_exchange

Caption: Troubleshooting workflow for low yield in Npys chemistry.

Q2: I see a lot of my initial thiol starting material. Why did the activation step fail?

Failure to form the Npys-activated intermediate is a common roadblock. If you confirm via HPLC or Mass Spectrometry that your starting thiol is the predominant species after the activation step, consider these causes:

  • Degraded Npys Reagent: Npys-Cl is highly sensitive to moisture and can hydrolyze over time, rendering it inactive.

    • Solution: Always use a fresh bottle of Npys-Cl or one that has been properly stored under inert gas in a desiccator.[3][4] Purchase small quantities to ensure the reagent is consumed before significant degradation can occur.

  • Improper Solvent Choice: The presence of water or protic solvents can consume the Npys-Cl reagent.

    • Solution: Use anhydrous solvents (like DMF, DCM, or acetonitrile) for the activation step. Ensure all glassware is thoroughly dried.

  • Sub-stoichiometric Reagent: Insufficient Npys-Cl will naturally lead to incomplete activation.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of Npys-Cl relative to the thiol. This ensures the reaction is driven to completion.

  • Incorrect pH (for Npys derivatives other than Npys-Cl): While Npys-Cl reactions are typically run under neutral/aprotic conditions, other Npys reagents may have pH dependencies.

    • Solution: Consult the specific literature for your Npys reagent. For the subsequent disulfide exchange, pH is critical.[5]

Q3: The activation step worked, but the second reaction to form the final disulfide is stalled. What's wrong?

If you have confirmed the presence of the Npys-activated intermediate but it fails to react with your second thiol, the issue lies in the thiol-disulfide exchange step.

  • Suboptimal pH: This is the most critical parameter for the exchange reaction. The attacking thiol must be in its nucleophilic thiolate form (R-S⁻), which is favored at pH values above the thiol's pKa (typically ~8.5). However, the Npys-activated disulfide is more reactive at acidic pH due to protonation of the pyridine nitrogen, which makes it a better leaving group.[5][6]

    • Solution: The optimal condition is often a compromise. Start with a buffer at a mildly acidic pH (e.g., pH 4.5-6.5). This balances the need for some thiolate formation with the enhanced reactivity of the activated disulfide.[5] Running the reaction at very high pH can increase the rate of side reactions like thiol oxidation.[7]

  • Oxidation of the Second Thiol: The free thiol of your second molecule is susceptible to oxidation by atmospheric oxygen, leading to the formation of homodimers (Thiol-2-S-S-Thiol-2). This depletes the available nucleophile for your desired reaction.

    • Solution: Thoroughly degas all buffers and solvent systems before use by sparging with an inert gas like argon or nitrogen. Keep the reaction vessel under an inert atmosphere.

  • Steric Hindrance: If the cysteine residues on either molecule are located in sterically crowded environments, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 37°C). Be cautious with temperature, as it can also accelerate side reactions.

Q4: My main byproduct is a homodimer. How do I prevent this?

The formation of homodimers (e.g., from your second thiol coupling with itself) is a classic sign of oxidative side reactions.

  • Cause: As mentioned above, this is primarily caused by atmospheric oxygen. The problem is exacerbated at neutral to alkaline pH, where the more reactive thiolate anion is present in higher concentrations.[8]

  • Solutions:

    • Degas All Solutions: This is the most effective preventative measure. Sparge all buffers with nitrogen or argon for at least 15-20 minutes before adding your reagents.

    • Work Under Inert Atmosphere: Maintain a blanket of inert gas over the reaction mixture throughout the experiment.

    • Control Peptide Concentration: The desired intramolecular or intermolecular reaction is concentration-dependent. For intramolecular cyclization, the reaction should be performed at high dilution (0.1-1 mg/mL) to favor the intramolecular reaction over intermolecular dimerization.[8] For intermolecular reactions, using a slight excess of one component can be beneficial, but very high concentrations can promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of Npys-mediated disulfide formation?

The reaction is a two-step process based on thiol-disulfide exchange chemistry.

  • Activation: A cysteine thiol attacks the electrophilic sulfur atom of the Npys reagent (e.g., Npys-Cl). This forms a mixed disulfide between the peptide/protein and the Npys group, releasing HCl. This "Npys-activated" molecule is stable and can often be isolated.[2]

  • Disulfide Exchange: A second, free thiol attacks the sulfur atom of the cysteine that is attached to the Npys group. This forms the desired new disulfide bond and releases the chromophoric byproduct, 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.[1]

Mechanism cluster_step1 Step 1: Thiol Activation cluster_step2 Step 2: Disulfide Exchange R1SH Molecule-SH (Thiol 1) Intermediate Molecule-S-S-Npys (Activated Intermediate) R1SH->Intermediate + Npys-Cl NpysCl Npys-Cl HCl + HCl R2SH Molecule-SH (Thiol 2) FinalProduct Molecule-S-S-Molecule (Final Product) R2SH->FinalProduct + Activated Intermediate Byproduct + 3-nitro-2-thiopyridone

Sources

Optimization

Technical Guide: Npys Group Removal &amp; Byproduct Identification

Executive Summary: The Dual Nature of Npys The 3-nitro-2-pyridinesulfenyl (Npys) group is unique in peptide chemistry because it functions simultaneously as a protecting group and an activating group . Unlike standard pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of Npys

The 3-nitro-2-pyridinesulfenyl (Npys) group is unique in peptide chemistry because it functions simultaneously as a protecting group and an activating group . Unlike standard protecting groups (e.g., Trt, Acm) that are simply removed to restore a thiol, Npys is designed to facilitate directed disulfide bond formation via thiol-disulfide exchange.

This guide addresses the critical "black box" of this reaction: identifying the specific byproducts released during cleavage and distinguishing them from your target peptide using standard analytical techniques (HPLC, MS, UV-Vis).

The Chemistry of Removal

To troubleshoot effectively, you must understand the mechanism. Npys removal is not a hydrolysis; it is a nucleophilic attack by a thiol (thiolysis).

The Reaction Mechanism

When an Npys-protected cysteine (Cys-Npys) reacts with a free thiol (R-SH), the sulfur of the incoming thiol attacks the sulfur of the cysteine.

  • Outcome A (Target): A mixed disulfide is formed (Peptide-S-S-R).

  • Outcome B (Byproduct): The Npys group is released as 3-nitro-2-pyridinethione .

Visualization of the Pathway

The following diagram illustrates the molecular flow, highlighting the specific byproduct you will observe analytically.

Npys_Mechanism Start Peptide-Cys(Npys) (Activated Thiol) Intermediate Transition State Start->Intermediate Nucleophilic Attack Reagent Incoming Thiol (R-SH) Reagent->Intermediate Product Peptide-S-S-R (Mixed Disulfide) Intermediate->Product Disulfide Formation Byproduct 3-nitro-2-pyridinethione (Yellow Chromophore) Intermediate->Byproduct Elimination

Figure 1: Mechanism of Npys removal via thiolysis. The Npys group acts as a leaving group, forming the stable thione byproduct.

Identification: How to Spot the Byproduct

The primary byproduct is 3-nitro-2-pyridinethione (MW: ~156.16 Da). It has distinct physicochemical properties that allow for easy detection.

Analytical Signatures (Data Table)
Analytical MethodSignal / ObservationExplanation
Visual Inspection Yellow/Orange Solution The Npys group is a chromophore. The released thione is intensely yellow. A colorless solution usually indicates the absence of Npys/thione.
UV-Vis Spectroscopy

Both the Npys-peptide and the free thione absorb here. However, the thione often elutes separately on HPLC.
LC-MS (Mass Shift)

Loss of the Npys group (

).
LC-MS (Byproduct Peak)

The free thione (

).
RP-HPLC Early Elution The small, organic thione usually elutes earlier than larger peptides on C18 columns (solvent front to mid-gradient).
Mass Spectrometry Logic

When analyzing your crude mixture, use this logic to interpret the spectra:

  • Target Peptide (Free SH): Calculated MW - 153 Da (Loss of Npys + Gain of H). Note: Only if reducing agents like TCEP were used.

  • Target Peptide (Disulfide Exchanged): Calculated MW - 154 Da + MW of incoming Thiol (- 1 H).

  • Byproduct (Thione): Look for a low mass peak at 157 Da (M+H).

Protocols for Removal & Activation[1][2]

Protocol A: Directed Disulfide Formation (Thiolysis)

Use this when conjugating two peptides or a peptide to a small molecule.

  • Preparation: Dissolve the Npys-peptide in buffer (pH 5.0–6.0). Note: Acidic pH prevents random oxidation but allows thiolysis.

  • Reaction: Add 1.0–1.2 equivalents of the second component (Free Thiol, R-SH).

  • Monitoring: The reaction is fast (minutes to hours). Monitor by HPLC.

  • Work-up: The byproduct (3-nitro-2-pyridinethione) is small. Remove it via Size Exclusion Chromatography (SEC) or RP-HPLC . Dialysis is often insufficient due to the byproduct's hydrophobicity causing it to stick to membranes.

Protocol B: Complete Removal to Free Thiol (Reduction)

Use this if you accidentally left Npys on and just want the free cysteine back.

  • Reagent: Use TCEP (Tris(2-carboxyethyl)phosphine) or DTT . TCEP is preferred as it is effective at lower pH.

  • Conditions: Add 10–20 equivalents of TCEP in degassed buffer (pH 4.5–7.0).

  • Observation: The solution will turn yellow as the thione is released.

  • Purification: HPLC purification is required to separate the free thiol peptide from the thione.

Troubleshooting Guide (FAQ)

Q1: My solution turned bright yellow. Did my peptide degrade?

No. This is a good sign. The yellow color comes from the 3-nitro-2-pyridinethione leaving group. It confirms that the Npys group has been cleaved. If the solution remains colorless after adding your thiol/reducing agent, the reaction has likely not occurred.

Q2: I see a peak with Mass +16 in my MS. What is it?

This is likely oxidation of the sulfur or the pyridine ring, but more commonly, it is an artifact of the Npys group itself if not fully removed. However, if you see a mass of Target + 154 , the Npys group is still attached.

Q3: Can I use Ascorbate for removal?

Yes. Recent protocols suggest ascorbate can remove Npys, particularly useful for Selenocysteine (Sec) or when avoiding thiols.[1] It reduces the Npys disulfide to release the free thiol/selenol.

Q4: Troubleshooting Decision Tree

Use the following logic flow to diagnose synthesis failures.

Troubleshooting_Tree Start Issue: Low Yield or Unexpected Mass CheckColor Is reaction solution YELLOW? Start->CheckColor NoColor No (Colorless) CheckColor->NoColor No YesColor Yes (Yellow) CheckColor->YesColor Yes ReagentCheck Check Reagents: Is TCEP/Thiol active? NoColor->ReagentCheck HPLC Run RP-HPLC YesColor->HPLC PeakAnalysis Analyze Peaks HPLC->PeakAnalysis Outcome1 Peak @ Target Mass PeakAnalysis->Outcome1 Found Outcome2 Peak @ Target + 154 Da PeakAnalysis->Outcome2 Incomplete Removal Outcome3 Peak @ Target + 308 Da PeakAnalysis->Outcome3 Disulfide Dimer (Oxidation)

Figure 2: Diagnostic logic for Npys removal issues.

References

  • Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl (Npys) group.[2][3] A novel selective protecting group which can be activated for peptide bond formation.[2] International Journal of Peptide and Protein Research.

  • Bernatowicz, M. S., et al. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research.

  • Albericio, F., et al. (2000).Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Harris, K. M., et al. (2005). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis. Journal of Peptide Science.

Sources

Reference Data & Comparative Studies

Validation

Validation of Npys Protection in the Synthesis of Complex Peptides

Executive Summary: The Case for Directed Disulfide Formation In the synthesis of complex peptides—particularly insulin analogs, conotoxins, and defensins—random oxidation is a gamble that often results in misfolded isome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Directed Disulfide Formation

In the synthesis of complex peptides—particularly insulin analogs, conotoxins, and defensins—random oxidation is a gamble that often results in misfolded isomers and low yields. While Trityl (Trt) and Acetamidomethyl (Acm) groups are industry standards, they often require harsh oxidative steps (Iodine, Thallium) or produce thermodynamic mixtures.

The 3-nitro-2-pyridinesulfenyl (Npys) group offers a distinct paradigm: Directed Thiol-Disulfide Exchange . Unlike "passive" protecting groups that merely mask a thiol, Npys is an "activated" disulfide.[1] It protects the cysteine during cleavage but reacts spontaneously and specifically with a free thiol to form a disulfide bond under mild conditions, without external oxidants.

This guide validates the Npys strategy, comparing it against Acm and Trt, and provides self-validating protocols for its application in regioselective synthesis.

Technical Deep Dive: The Npys Mechanism

The Npys group functions simultaneously as a protecting group and an activating group.[2] Its utility relies on the high reactivity of the sulfur-nitrogen bond toward nucleophilic attack by a free thiol.

Mechanism of Action

When a peptide containing Cys(Npys) encounters a peptide with a free Cys(SH) , a chemoselective thiol-disulfide exchange occurs. The free thiol attacks the sulfur atom of the Cys(Npys), displacing the 3-nitro-2-pyridinethiol moiety and forming a stable disulfide bond.

Key Advantage: This reaction is driven by the stability of the leaving group and occurs typically between pH 4.5 and 7.0. Because no oxidant is present, other sensitive residues (Met, Trp, Tyr) are safe from oxidation—a frequent failure point in Iodine-mediated Acm removal.

Visualizing the Activation Pathway

NpysMechanism Reactants Peptide A-Cys(Npys) + Peptide B-Cys(SH) Intermediate Transition State (Thiol Attack on Sulfur) Reactants->Intermediate pH 4.5 - 7.0 Products Peptide A-S-S-Peptide B (Target Disulfide) Intermediate->Products ByProduct 3-nitro-2-pyridinethiol (Leaving Group) Intermediate->ByProduct

Figure 1: The chemoselective thiol-disulfide exchange mechanism.[1] The Npys group directs the formation of the disulfide bond without external oxidants.

Comparative Analysis: Npys vs. Acm vs. Trt

The following matrix compares Npys against the two most common alternatives. Note that Npys is unique in its incompatibility with standard Fmoc deprotection reagents (piperidine), necessitating specific synthetic strategies.

FeatureTrityl (Trt) Acetamidomethyl (Acm) Npys
Primary Role Acid-labile protectionAcid-stable protectionActivated protection & coupling
Deprotection dilute TFA (1-5%)Iodine (

) or

Thiolysis (exchange)
Disulfide Formation Random (air/DMSO)Oxidative (Iodine)Directed (Spontaneous)
Fmoc Compatibility ExcellentExcellentPoor (Unstable to Piperidine)
TFA Stability Labile (removed in cleavage)StableStable (survives cleavage)*
Oxidation Risk Low (unless DMSO used)High (Trp/Met oxidation by

)
Zero (No oxidant used)
Best Use Case Simple, single disulfidesOn-resin cyclizationHeterodimers / Regioselective folding

*Critical Note: Npys is stable to TFA only if NO thiols (like EDT) are present in the scavenger cocktail.

Strategic Protocols & Experimental Validation

To successfully utilize Npys, one must navigate its instability to piperidine. Two validated workflows are presented below.

Protocol A: N-Terminal Introduction (The "Hybrid" Strategy)

Use this when the Cys(Npys) is at the N-terminus of the peptide chain.

  • Synthesis: Synthesize the peptide using standard Fmoc chemistry on Rink Amide resin.

  • Final Coupling: Couple Boc-Cys(Npys)-OH as the final residue.

    • Why: The Boc group protects the N-terminus, and since no further Fmoc deprotections (piperidine) are needed, the Npys group remains safe.

  • Cleavage (CRITICAL):

    • Reagent: TFA / Phenol / TIPS / Water (88:5:2:5).

    • Avoid: Do NOT use EDT (Ethanedithiol) or Thioanisole. These will reduce the Npys group immediately, destroying the protection.

    • Validation: HPLC analysis should show a peak corresponding to the mass of Peptide + Cys + Npys (Mass shift of +154 Da vs free Cys).

  • Purification: Purify the Cys(Npys)-peptide by RP-HPLC using water/acetonitrile gradients (0.1% TFA). Npys is stable in acidic HPLC buffers.

Protocol B: Directed Heterodimerization

Use this to link Peptide A (Cys-Npys) with Peptide B (Free Cys).

  • Preparation: Dissolve Peptide A-Cys(Npys) and Peptide B-Cys(SH) separately in degassed buffer (0.1 M Phosphate or Acetate, pH 5.0 – 6.0).

    • Concentration: 1–5 mg/mL.

  • Reaction: Add Peptide B dropwise to Peptide A.

    • Stoichiometry: Use a 1:1 ratio, or a slight excess (1.1 eq) of the cheaper peptide.

  • Monitoring (Self-Validating Step):

    • Visual: The reaction releases 3-nitro-2-pyridinethiol. While subtle, this leaving group has a distinct UV absorbance.

    • Analytical: Monitor via HPLC at 220nm. You will see the disappearance of the Npys-peptide peak and the appearance of the Dimer peak.

    • Kinetics: The reaction is usually fast (< 30 mins). If slow, adjust pH up to 6.5, but watch for air oxidation of Peptide B.

Visualizing the Regioselective Workflow

RegioselectiveWorkflow cluster_0 Peptide A Synthesis cluster_1 Peptide B Synthesis Step1 Fmoc-SPPS Chain Elongation Step2 Couple Boc-Cys(Npys)-OH (Final Residue) Step3 Cleavage (TFA/TIPS/Phenol) NO THIOLS ALLOWED Mix Mixing in Buffer (pH 5.0 - 6.5) Step3->Mix Purified Cys(Npys) Step4 Standard Fmoc-SPPS (Cys-Trt) Step5 Standard Cleavage (Releases Free Thiol) Step5->Mix Purified Cys(SH) Result Regioselective Heterodimer (Peptide A - S - S - Peptide B) Mix->Result

Figure 2: Workflow for the regioselective synthesis of a heterodimer using the Npys/Trt orthogonal strategy.

Critical Control Points (E-E-A-T)

To ensure reproducibility and trust in the protocol, adhere to these "Self-Validating" rules:

  • The Scavenger Trap:

    • Failure Mode: Using Reagent K or any cleavage cocktail containing EDT, DTT, or Thioanisole.

    • Result: The Npys group is stripped, yielding free thiol and Npys-scavenger adducts.

    • Correction: Always use Triisopropylsilane (TIPS) and Phenol as scavengers for Npys-containing peptides.

  • The Piperidine Limit:

    • Failure Mode: Attempting to couple Fmoc-Cys(Npys)-OH in the middle of a sequence.

    • Result: Subsequent Fmoc deprotection steps (20% Piperidine) will degrade the Npys group.

    • Correction: Only use Npys at the N-terminus (via Boc-Cys(Npys)-OH) OR introduce it post-synthetically by reacting a free thiol with 2,2'-dithiobis(5-nitropyridine) (DTNP).

  • pH Sensitivity:

    • Observation: At pH > 7.5, disulfide exchange competes with disulfide scrambling (disulfide exchange with already formed disulfides).

    • Correction: Keep reaction pH between 4.5 and 6.0. This kinetic control favors the reaction between the highly activated Npys and the free thiol over the scrambling of stable disulfides.

References

  • Matsueda, R., et al. (1981).[3] 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][2][4] A novel selective protecting group which can be activated for peptide bond formation.[2][5] International Journal of Peptide and Protein Research.[3][6]

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis.[4][6] Application to direct peptide-protein conjugation through cysteine residues.[7][6] International Journal of Peptide and Protein Research.[3][6]

  • BenchChem. (2025).[8][9] A Comparative Guide to Cysteine Protecting Groups: Evaluating the Stability of the Acm Group.(Note: Generalized link to chemical supplier guides)

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Comparative

Technical Guide: Orthogonality and Application of the Npys Group in Peptide Chemistry

Executive Summary: The Dual-Function "Protecting-Activating" Group In the landscape of cysteine protection, the 3-nitro-2-pyridinesulfenyl (Npys) group occupies a unique niche.[1][2] Unlike standard protecting groups (Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Function "Protecting-Activating" Group

In the landscape of cysteine protection, the 3-nitro-2-pyridinesulfenyl (Npys) group occupies a unique niche.[1][2] Unlike standard protecting groups (Trt, Acm, Mob) that passively mask reactivity, Npys acts as a thiol-activating group . It protects the cysteine sulfur by forming an unsymmetrical disulfide with the 3-nitro-2-pyridine moiety.[3]

Core Value Proposition:

  • Directed Disulfide Formation: Npys allows for the regioselective formation of disulfide bonds via thiol-disulfide exchange under mild, neutral conditions, avoiding the oxidative stress of iodine (required for Acm) or random oxidation (air/DMSO).

  • Orthogonality Profile: It is stable to acid (TFA, HF) but labile to base and reducing agents. This makes it ideal for Boc chemistry or post-cleavage modification, but presents specific challenges in standard Fmoc SPPS.

Mechanistic Foundation

The Npys group functions through a specific chemical causality: Nucleophilic attack by a free thiol.

When a peptide containing a free cysteine (


) is introduced to an Npys-protected peptide (

), the free thiol attacks the sulfur atom of the cysteine, displacing the 3-nitro-2-pyridinethione leaving group.

The Reaction:



Visualization: Mechanism of Action

NpysMechanism cluster_0 Reactants cluster_1 Products Node1 Cys(Npys)-Peptide A (Activated Thiol) Node3 Transition State (Thiol-Disulfide Exchange) Node1->Node3 Electrophilic Sulfur Node2 H-Cys-Peptide B (Free Thiol) Node2->Node3 Nucleophilic Attack Node4 Unsymmetrical Disulfide (Heterodimer) Node3->Node4 Bond Formation Node5 3-nitro-2-pyridinethione (Leaving Group) Node3->Node5 Release

Caption: Figure 1. The Npys group facilitates directed disulfide bond formation via thiol-disulfide exchange, releasing a thione byproduct.

Orthogonality Matrix

The successful use of Npys depends entirely on understanding its stability window. It is not universally orthogonal.[4]

Table 1: Comparative Orthogonality of Cysteine Protecting Groups
FeatureNpys (3-nitro-2-pyridinesulfenyl)Acm (Acetamidomethyl)Trt (Trityl)Fm (Fluorenylmethyl)
Role Activation & ProtectionProtection (Passive)Protection (Passive)Protection (Passive)
Acid Stability (TFA) Stable (Requires non-thiol scavengers)Stable Labile (Removed by 1-5% TFA)Stable
Base Stability (Piperidine) Unstable (Incompatible with Fmoc deprotection)Stable Stable Labile
Removal Reagent Free Thiol (R-SH) or PhosphinesIodine (

) or Thallium salts
TFA / SilanesPiperidine / DBU
Oxidative Stress None (Mild exchange)High (Risk of Met/Trp oxidation)NoneNone
Primary Application Directed hetero-disulfide formationOn-resin cyclization / Post-cleavageStandard Fmoc SPPSBase-labile orthogonal protection
Critical Analysis of Compatibility
  • Vs. Fmoc Chemistry:

    • Conflict: Npys is cleaved by piperidine. Therefore, Cys(Npys) cannot be introduced in the middle of a standard Fmoc SPPS sequence.

    • Solution: Introduce Cys(Npys) as the N-terminal residue, or use Boc-Cys(Npys)-OH in the final coupling step of an Fmoc synthesis (provided no further base treatments occur).

  • Vs. Boc Chemistry:

    • Synergy: Npys is stable to TFA (the deprotection reagent for Boc). This allows for the synthesis of a full peptide chain carrying an intact Cys(Npys) group, ready for post-cleavage ligation.

  • Vs. Scavengers (Crucial Warning):

    • Standard cleavage cocktails containing EDT (Ethanedithiol) or DODT will instantly remove the Npys group.

    • Protocol Adjustment: You must use Triisopropylsilane (TIPS) , Anisole, or Phenol as scavengers. Strictly avoid thiols.

Experimental Protocols

Protocol A: Synthesis of Npys-Protected Peptides (Boc Strategy)

Context: Generating the "Activated" peptide component.

  • Resin Selection: Use PAM or MBHA resin for Boc chemistry.

  • Coupling: Incorporate Boc-Cys(Npys)-OH .

    • Note: Avoid HOBt if possible, as it can sometimes react with Npys. Use DIC/DCM or symmetric anhydride activation.

  • Chain Elongation: Proceed with standard Boc/TFA cycles.

    • Deprotection: 50% TFA in DCM.

    • Neutralization: 10% DIEA in DCM.

  • Final Cleavage (The Critical Step):

    • Reagent: HF (Hydrogen Fluoride) or TFMSA.

    • Scavenger Cocktail: p-Cresol + Anisole .

    • FORBIDDEN: Do not use Thiocresol, EDT, or DMS.

    • Conditions: 0°C for 60 mins.

  • Work-up: Precipitate in cold ether. The Npys group remains intact.[4]

Protocol B: Directed Disulfide Formation (The "Money" Step)

Context: Reacting the Npys-peptide with a free-thiol peptide to form a heterodimer.

  • Preparation:

    • Peptide A: Purified Peptide-Cys(Npys) (Activated).

    • Peptide B: Purified Peptide-Cys-H (Free Thiol).

  • Buffer System:

    • 0.1 M Ammonium Acetate or Phosphate Buffer.

    • pH: 4.5 – 6.5 (Slightly acidic pH preserves the Npys from hydrolysis while allowing thiolate attack).

    • Degassing: Degas buffers with Argon/Nitrogen to prevent air oxidation of Peptide B homodimers.

  • Reaction:

    • Dissolve Peptide A (1.0 equiv).

    • Add Peptide B (1.0 - 1.2 equiv) dropwise.

    • Monitoring: The reaction releases 3-nitro-2-pyridinethione.

  • Validation:

    • Monitor HPLC.[2][5] The Npys-peptide peak will disappear, and a new peak (Heterodimer) will appear.

    • Visual Cue: The solution may turn slightly yellow due to the released thione.

Decision Logic for Orthogonality

Use this flowchart to determine if Npys is the correct tool for your synthesis.

NpysDecisionTree Start Need to form Disulfide Bond Type Type of Disulfide? Start->Type Homo Homodimer / Random Intramolecular Type->Homo Simple Oxidation Hetero Directed Heterodimer / Regioselective Intramolecular Type->Hetero Orthogonal Strategy Needed ChemType Synthesis Strategy? Hetero->ChemType Boc Boc Chemistry ChemType->Boc Fmoc Fmoc Chemistry ChemType->Fmoc BocRes Use Cys(Npys) (Stable to TFA) Boc->BocRes FmocPos Position of Cys(Npys)? Fmoc->FmocPos Internal Internal Sequence FmocPos->Internal NTerm N-Terminal / Last Step FmocPos->NTerm NoNpys STOP: Piperidine will cleave Npys. Use Cys(Acm) or Cys(Trt) Internal->NoNpys YesNpys Proceed. Add Boc-Cys(Npys)-OH last. Cleave with TFA (No EDT). NTerm->YesNpys

Caption: Figure 2. Decision tree for selecting Npys based on synthesis strategy and position.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Scientific Integrity , verify your system using these checkpoints:

  • The Scavenger Check: Before cleavage, review your cocktail. If it smells like rotten eggs (EDT/DODT), STOP . You will lose the Npys group. Switch to TIPS/Phenol.

  • The Stoichiometry Check: In the conjugation reaction, if the yield is low, ensure Peptide B (Free Thiol) is in slight excess. If Peptide B oxidizes to a homodimer (B-S-S-B) before reacting with A, the reaction stalls. Keep pH < 7 to suppress air oxidation.

  • The Tryptophan Warning: Npys is an activated electrophile. In rare cases, during cleavage, the Npys group can transfer to the indole ring of Tryptophan.

    • Mitigation: Use Boc-Trp(Formyl)-OH (in Boc) or Boc-Trp(Boc)-OH (in Fmoc) to protect the indole nitrogen.

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[3] International Journal of Peptide and Protein Research, 28(2), 107-112.

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues.[2][6] International Journal of Peptide and Protein Research, 34(2), 124-128.

  • Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides.[1][7] Methods in Enzymology, 289, 198-221.[7]

  • Pujals, S., & Albericio, F. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.[1] Digital CSIC.

Sources

Validation

Efficiency of Npys-Mediated Cyclization: A Comparative Technical Guide

This guide provides an in-depth technical analysis of Npys (3-nitro-2-pyridinesulfenyl)-mediated cyclization, designed for researchers requiring high-fidelity disulfide bond formation. Executive Summary: The Case for Npy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Npys (3-nitro-2-pyridinesulfenyl)-mediated cyclization, designed for researchers requiring high-fidelity disulfide bond formation.

Executive Summary: The Case for Npys

In peptide drug development, the formation of disulfide bridges is often the bottleneck between linear synthesis and bioactive conformation. While traditional methods like air oxidation rely on thermodynamic equilibration (often resulting in scrambled isomers and oligomers), Npys-mediated cyclization offers a kinetically controlled, regioselective alternative.

The Verdict: Npys is the superior method for:

  • Complex Scaffolds: Peptides with >2 cysteine residues where specific connectivity is required.

  • Sensitive Sequences: Peptides containing Trp, Met, or Tyr that are susceptible to iodination or over-oxidation by I₂/DMSO.

  • Speed: Reactions complete in minutes to hours, versus days for air oxidation.

Mechanistic Underpinnings

The efficiency of Npys stems from its dual role as both a protecting group and an activating group.[1] Unlike standard protecting groups (Trt, Acm) that require removal before reaction, the Npys group activates the sulfur atom for nucleophilic attack.

The Reaction: A free thiol (Cys-SH) attacks the sulfur atom of the Npys-protected cysteine (Cys-S-Npys). The 3-nitro-2-pyridinethiol moiety acts as an excellent leaving group, driving the reaction forward to form a disulfide bond.

Diagram 1: Npys Activation & Cyclization Mechanism[1]

NpysMechanism Substrate Peptide Precursor (Linear) Activation Nucleophilic Attack (R-S⁻ attacks Npys-S) Substrate->Activation pH 4.5 - 7.0 Transition Transition State (Disulfide forming) Activation->Transition Products Cyclized Peptide (Disulfide Bond) + Leaving Group Transition->Products Release of 3-nitro-2-pyridinethiol Note1 Key Driver: Leaving group stability (aromaticity) Transition->Note1

Figure 1: The nucleophilic attack of a free thiol on the Npys-activated sulfur drives rapid, directed disulfide formation.

Comparative Analysis: Npys vs. Alternatives

The following table contrasts Npys against the three most common industrial methods: Air Oxidation, DMSO Oxidation, and Iodine-mediated (Acm/Trt) cyclization.

Table 1: Performance Matrix
FeatureNpys-Mediated Air Oxidation DMSO / Iodine Orthogonal (Acm/I₂)
Mechanism Directed (Kinetic)Random (Thermodynamic)Random / OxidativeDirected (Oxidative)
Regioselectivity High (Pre-defined pairing)Low (Scrambling likely)LowHigh
Reaction Time Fast (15 min – 4 hrs)Slow (24 – 72 hrs)Moderate (1 – 24 hrs)Fast (10 – 30 min)
Residue Compatibility Excellent (Mild buffers)GoodPoor (Met/Trp oxidation)Poor (Trp/Tyr iodination)
Yield (Typical) >85% 20–60%50–70%70–80%
Dilution Requirement Low (Intramolecular favored)High (To avoid dimers)ModerateModerate
Critical Insight: The "Scrambling" Problem
  • Air/DMSO: If you have a peptide with 4 cysteines (C1, C2, C3, C4), air oxidation will produce a statistical mixture of C1-C2/C3-C4, C1-C3/C2-C4, and C1-C4/C2-C3. Separating these isomers is often impossible by HPLC.

  • Npys: By protecting C1 with Npys and leaving C2 free (while C3/C4 are protected with stable groups like Acm), you force the C1-C2 bond to form exclusively.

Experimental Protocols

A. Preparation of Cys(Npys)

Note: Cys(Npys) can be purchased, but in-lab preparation ensures fresh activity.

  • Reagent: React Cysteine (with amino protection, e.g., Boc-Cys-OH) with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) .

  • Conditions: Glacial acetic acid or DMF.

  • Purification: Crystallization or silica gel chromatography. The product is a stable yellow solid.

B. Protocol: Directed Cyclization in Solution

Objective: Form a disulfide bond between CysA (Free SH) and CysB (Npys).

  • Peptide Synthesis: Synthesize peptide using standard Fmoc/tBu SPPS.

    • CysA: Use Trt protection (removed by TFA).

    • CysB: Incorporate Boc-Cys(Npys)-OH at the N-terminus or use Cys(StBu) and convert post-cleavage (advanced). Standard path: Use Cys(Npys) as the final residue.

  • Cleavage: Cleave peptide from resin using Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

    • Crucial: Npys is stable to TFA, but avoid thiols (EDT/DTT) in the cleavage cocktail if Npys is present, as they will reduce the Npys group immediately. Use Triisopropylsilane (TIPS) instead.[2]

  • Cyclization Reaction:

    • Buffer: Dissolve crude peptide in 0.1 M Acetate Buffer (pH 4.5–5.5).

    • Concentration: 0.1 – 1.0 mg/mL (higher conc. allowed than air oxidation).

    • Monitoring: The reaction releases 3-nitro-2-pyridinethiol. Monitor by HPLC (shift in retention time) or UV (release of yellow chromophore).

    • Time: Typically 30 minutes to 2 hours.

  • Purification: Direct injection onto Prep-HPLC.

C. Protocol: On-Resin Cyclization (Solid Phase)

Objective: Cyclize before cleavage to avoid solubility issues.

  • Load: Resin-bound peptide with Cys(Npys) and Cys(Free).

  • Swell: DCM/DMF (1:1).

  • React: Agitate resin. The proximity on-resin often accelerates the reaction.

  • Wash: Extensive DMF washes to remove the yellow leaving group.

Strategic Decision Workflow

Use this logic flow to determine when to deploy Npys chemistry.

Diagram 2: Method Selection Workflow

SelectionWorkflow Start Start: Peptide Design CountCys How many Cysteines? Start->CountCys TwoCys 2 Cysteines CountCys->TwoCys 2 MultiCys >2 Cysteines CountCys->MultiCys >2 Sensitive Contains Trp, Met, Tyr? TwoCys->Sensitive Npys Method: Npys Protection (Regioselective, Mild) MultiCys->Npys Best Choice (Directed) Iodine Method: Acm/Iodine (Regioselective, Harsh) MultiCys->Iodine Alternative (If Npys unavailable) AirOx Method: Air/DMSO Oxidation (Simple, cheap) Sensitive->AirOx No Sensitive->Npys Yes (Avoid side reactions)

Figure 2: Decision matrix for selecting cyclization chemistry based on sequence complexity and sensitivity.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed common failure modes. Here is how to avoid them:

  • The "Scavenger" Trap: Never use EDT (Ethanedithiol) or DTT during the TFA cleavage of an Npys-protected peptide. These thiols will attack the Npys group, removing it before cyclization can occur. Use TIPS or Phenol instead.

  • pH Sensitivity: While Npys reacts over a broad pH range, pH > 7.5 increases the risk of disulfide exchange (scrambling). Keep the reaction acidic (pH 4.5–5.5) to ensure the Npys reaction kinetics dominate over thermodynamic shuffling.

  • Solubility: If your peptide is hydrophobic, perform the reaction in pure Glacial Acetic Acid or TFE (Trifluoroethanol). Npys chemistry is highly tolerant of organic solvents.

  • Monitoring: The leaving group, 3-nitro-2-pyridinethiol, is yellow. A colorless reaction mixture turning yellow is a positive visual indicator that the reaction is proceeding.

References

  • Bernatowicz, M. S., et al. (1986). "Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation." International Journal of Peptide and Protein Research.[3]

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl group for protection and activation of the thiol function of cysteine." Chemistry Letters.

  • Albericio, F., et al. (1991). "Preparation and application of 5-nitro-2-pyridinesulfenyl chloride." Methods in Enzymology.

  • Ponsati, B., et al. (1990). "Solid-phase synthesis of cyclic peptides using the Npys protecting group." Tetrahedron.

  • Annis, I., et al. (1997). "Disulfide Bond Formation in Peptides." Methods in Enzymology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-Nitro-2-pyridinesulfenyl)-L-leucine

Operational Safety Guide: Handling N-(3-Nitro-2-pyridinesulfenyl)-L-leucine As a Senior Application Scientist, my primary objective is to empower your research through both innovative products and the knowledge to use th...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N-(3-Nitro-2-pyridinesulfenyl)-L-leucine

As a Senior Application Scientist, my primary objective is to empower your research through both innovative products and the knowledge to use them safely and effectively. This guide provides essential safety protocols for handling N-(3-Nitro-2-pyridinesulfenyl)-L-leucine (Npys-Leu). The procedural guidance herein is designed to be a self-validating system, ensuring that every step mitigates risk and reinforces a culture of safety in your laboratory. We will move beyond a simple checklist to understand the causality behind each recommendation, building the deep trust necessary for cutting-edge research.

Hazard Assessment: A Triad of Risks

Understanding the molecular structure of Npys-Leu is fundamental to appreciating its potential hazards. The risk profile is not monolithic but is a composite of the properties of its three key structural components.

  • The Nitroaromatic Core (3-Nitro-pyridine): This is the primary driver of toxicological concern. Aromatic nitro-compounds are a class of chemicals recognized for their potential toxicity and mutagenicity.[1][2] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation and can lead to the formation of DNA adducts.[1] Furthermore, nitroaromatic compounds can be thermally sensitive, presenting a risk of runaway reactions or decomposition if handled improperly, particularly at elevated temperatures or in the presence of contaminants.[3][4]

  • The Pyridine Moiety: Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[5][6][7][8] They can cause irritation to the skin, eyes, and respiratory tract.[6][8] Adequate ventilation is therefore non-negotiable when handling any pyridine-containing compound.[5][9]

  • The Sulfenyl Linkage (-S-N-): The Npys group is specifically designed for the protection and subsequent activation of amino acids in peptide synthesis.[10][11] This inherent reactivity, which allows for its utility in forming disulfide bonds, also means it is susceptible to reaction with nucleophiles.[12]

  • The L-Leucine Carrier: As an essential amino acid, L-leucine itself presents a low hazard profile.[13][14] Its primary contribution to the overall risk is its physical form—typically a solid powder, which necessitates controls to prevent aerosolization and inhalation during handling.[15][16]

The Hierarchy of Controls: A Proactive Safety Framework

Before any personal protective equipment is selected, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures, with PPE serving as the final, critical barrier between the researcher and the hazard.

Engineering Controls: Your First Line of Defense

All manipulations of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine, especially of the solid powder, must be conducted within a certified chemical fume hood.[5] This is not merely a suggestion but a critical requirement to mitigate inhalation risks associated with the pyridine moiety and potential dusts.[5][9] The fume hood also provides containment in the event of a spill.

Administrative Controls: Standardizing Safety
  • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling Npys-Leu must be available to all personnel.

  • Training: All researchers must be trained on this specific SOP and the general principles of chemical safety before beginning work.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is not static; it must be adapted to the specific task being performed. The following protocols outline the minimum required PPE for each stage of handling.

Handling Solid Compound (Weighing, Aliquoting)

The primary risks during this stage are the inhalation of fine powder and dermal contact.

  • Respiratory Protection: While a fume hood is the primary control, for weighing operations that could generate dust, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with P100 cartridges) should be considered to supplement protection.[17]

  • Hand Protection: Use double-gloving. Wear two pairs of nitrile gloves. Nitrile is recommended for its resistance to a broad range of chemicals, including pyridine derivatives.[5] The outer glove should be removed and disposed of immediately upon any known contamination or upon completion of the task.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[17] Safety glasses do not provide adequate protection from airborne powder.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[17] Long pants and closed-toe, closed-heel shoes are standard laboratory attire and are essential.

In-Solution Handling (Reaction Setup, Workup, and Transfer)

Here, the risk shifts from powder inhalation to chemical splashes.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves provide good splash protection, but for prolonged operations or when working with aggressive solvents, consult a glove manufacturer's compatibility chart to ensure adequate protection.[17][18] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are the minimum requirement. If there is a significant risk of splashing or a highly exothermic reaction is anticipated, a full-face shield should be worn over the safety goggles.[17]

  • Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat provides an additional layer of protection against splashes.

Summarized PPE Requirements

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Retrieval Not generally requiredSingle pair of nitrile glovesSafety glassesLab coat, closed-toe shoes
Weighing Solid Work in fume hood; N95 respirator recommendedDouble-gloved nitrileChemical splash gogglesLab coat, closed-toe shoes
Dissolving/In-Solution Work in fume hoodNitrile gloves (check compatibility for solvent)Chemical splash goggles (face shield if splash risk is high)Lab coat, chemical-resistant apron
Spill Cleanup As required by spill size (e.g., half-mask with appropriate cartridges)Heavy-duty nitrile or butyl glovesChemical splash goggles and face shieldChemical-resistant suit or apron
Waste Disposal Not generally requiredNitrile glovesSafety glasses or gogglesLab coat, closed-toe shoes

Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Control: Prevent the spread of the spill using appropriate absorbent materials (e.g., sand or diatomaceous earth for liquids).[9] Do not use combustible materials like paper towels to clean up oxidizing agents.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Cleanup: Carefully sweep up solid material or absorb liquids. Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[15]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][9] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing N-(3-Nitro-2-pyridinesulfenyl)-L-leucine, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste. Containers should be clearly labeled and segregated according to your institution's hazardous waste management plan. Do not mix with other waste streams unless explicitly permitted.

Visualization of Procedures

To ensure clarity and procedural adherence, the following diagrams illustrate key workflows.

Caption: High-level workflow for handling Npys-Leu.

PPE_Donning_Doffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer last) d3->d4 f1 1. Gloves (Outer first) f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4 Wash_Hands Wash Hands Thoroughly f4->Wash_Hands

Caption: Standard PPE Donning and Doffing Sequence.

References

  • Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine.
  • Penta. (2024, November 26).
  • Ju, K.S. & Parales, R.E.
  • Carl ROTH. (2025, March 31).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Sigma-Aldrich. (2025, April 30).
  • New Jersey Department of Health.HAZARD SUMMARY: Pyridine.
  • Wang, Y., et al.
  • Santa Cruz Biotechnology. (2021, June 20).
  • Verma, P., et al. (2026, January). Major mechanisms of toxicity of nitroaromatic compounds.
  • International Labour Organization. (2011, August 3).
  • Le, G.S.Runaway reaction hazards in processing organic nitrocompounds. (IChemE).
  • Biological Industries. (2012, January 28).
  • Fisher Scientific. (2012, March 26).
  • University of California, San Francisco.Chemical Safety: Personal Protective Equipment.
  • MP Biomedicals. (2010, August 3).
  • Cayman Chemical. (2025, October 30).
  • Matsueda, R. & Walter, R. (1980, November). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401.
  • Allan Chemical Corporation.How to Choose PPE for Chemical Work.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Okamoto, R., et al.Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. (PMC).
  • Drijfhout, J.W., et al. (1988, September). Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation. International Journal of Peptide and Protein Research, 32(3), 161-6.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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